Therapeutic Horizons of 2-Aminothiazole Propanoic Acid Derivatives
From Synthetic Scaffolds to Systemic Modulation Executive Summary & Pharmacophore Rationale The fusion of a 2-aminothiazole core with a propanoic acid moiety represents a strategic "privileged scaffold" design in modern...
Author: BenchChem Technical Support Team. Date: February 2026
From Synthetic Scaffolds to Systemic Modulation
Executive Summary & Pharmacophore Rationale
The fusion of a 2-aminothiazole core with a propanoic acid moiety represents a strategic "privileged scaffold" design in modern medicinal chemistry. This specific structural combination leverages the bioisosteric properties of the thiazole ring (mimicking peptide bonds or aromatic spacers) with the ionic binding capability of the propanoic acid tail (mimicking fatty acids or carboxylate side chains).
Key Therapeutic Areas:
Metabolic Regulation: Acting as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, where the acid tail mimics endogenous fatty acids to bind the Ligand Binding Domain (LBD).
Oncology: Targeting SIRT2 and EGFR, where the scaffold acts as a competitive inhibitor, disrupting cancer cell proliferation.
Anti-inflammatory: Modulation of COX enzymes and cytokine pathways via inhibition of NF-
The efficacy of 2-aminothiazole propanoic acid derivatives relies on a tripartite pharmacophore model.
Structural Domain
Chemical Function
Biological Interaction
The "Warhead" (Thiazole)
Electron-rich aromatic heterocycle.
Participates in - stacking with aromatic residues (e.g., Phe, Tyr) in the receptor pocket. The C2-amine acts as a critical H-bond donor.
The "Tail" (Propanoic Acid)
Carboxylic acid / Carboxylate anion.
Forms electrostatic salt bridges with positively charged residues (e.g., Arginine in PPARs, Lysine in Kinases).
The Linker
Alkyl chain or Amide bond.
Determines the conformational entropy. A 3-carbon spacing (propanoic) is often optimal for reaching deep binding pockets without steric clash.
Critical SAR Insights:
N-Substitution: Substitution at the C2-amino group with the propanoic acid chain (N-alkylation) often improves metabolic stability compared to amide linkages, which are susceptible to hydrolysis.
C4/C5 Substitution: Bulky aryl groups at the C4 position of the thiazole ring enhance hydrophobic interactions, critical for high-affinity binding in the large hydrophobic pocket of PPAR
or the catalytic cleft of EGFR.
Primary Biological Mechanisms
A. Metabolic Syndrome: PPAR Pan-Agonism
Derivatives such as MHY2013 (a benzothiazole analogue) and related 2-aminothiazole propanoic acids function as PPAR pan-agonists (
, , ).
Mechanism: The propanoic acid tail mimics the carboxylate head of fatty acids. It enters the PPAR Ligand Binding Domain (LBD), stabilizing Helix 12.
Outcome: This stabilization promotes heterodimerization with the Retinoid X Receptor (RXR). The complex binds to Peroxisome Proliferator Response Elements (PPRE) on DNA, upregulating insulin-sensitizing hormones like FGF21 and Adiponectin .
B. Oncology: SIRT2 and EGFR Inhibition
Recent studies identify 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as potent inhibitors of SIRT2 (a deacetylase) and EGFR (Epidermal Growth Factor Receptor).
Mechanism: The thiazole core occupies the adenine-binding pocket of the enzyme, while the propanoic acid moiety interacts with hydrophilic residues at the pocket's entrance, locking the enzyme in an inactive conformation.
Outcome: Induction of apoptosis in resistant lung cancer cell lines (e.g., A549).[1]
Visualizing the Signaling Pathway
The following diagram illustrates the activation pathway of PPARs by these derivatives, leading to metabolic homeostasis.
Caption: Mechanism of Action for PPAR-modulating 2-aminothiazole derivatives. The ligand stabilizes the PPAR-RXR complex, recruiting co-activators to drive transcription of metabolic regulators.
Experimental Protocols
Protocol A: Synthesis via Modified Hantzsch Condensation
Objective: Synthesis of 3-[(4-phenylthiazol-2-yl)amino]propanoic acid.
Reagents:
Acetophenone derivative (1.0 eq)
Thiourea (1.0 eq)
Iodine (
) (1.0 eq) or Bromine ()
Beta-alanine (for post-cyclization coupling) or 3-thioureidopropanoic acid (for direct cyclization).
Workflow:
Bromination: Dissolve acetophenone in glacial acetic acid. Add bromine dropwise at 0°C to generate
-bromoacetophenone.
Cyclization (Hantzsch): Reflux
-bromoacetophenone with 3-thioureidopropanoic acid in ethanol for 4–6 hours.
Note: Using 3-thioureidopropanoic acid directly incorporates the propanoic acid tail during ring formation, avoiding difficult N-alkylation steps later.
Work-up: Cool the mixture. Neutralize with
to precipitate the crude solid.
Purification: Recrystallize from ethanol/water. Verify structure via
-NMR (Look for thiazole proton singlet ~6.5-7.0 ppm and propanoic acid triplets ~2.5 ppm).
Protocol B: PPAR Luciferase Reporter Assay
Objective: Quantify the agonistic activity of the synthesized derivative.
Materials:
HEK293 Cells.
Plasmids: pM-PPAR
-LBD (Gal4 DNA binding domain fused to PPAR ligand binding domain) and pFR-Luc (Gal4-responsive luciferase reporter).
Transfection Reagent: Lipofectamine 2000.
Step-by-Step:
Seeding: Plate HEK293 cells in 96-well plates (
cells/well) in DMEM + 10% FBS.
Transfection: After 24h, co-transfect pM-PPAR
-LBD and pFR-Luc using Lipofectamine.
Treatment: 24h post-transfection, replace media with serum-free DMEM containing the test compound (0.1
M – 100 M).
Control: Use Fenofibrate (10
M) as a positive control.
Vehicle: 0.1% DMSO.
Lysis & Detection: Incubate for 24h. Lyse cells using Passive Lysis Buffer. Add Luciferase Assay Substrate.
Data Analysis: Measure luminescence. Normalize to total protein or Renilla luciferase (if co-transfected). Calculate
using non-linear regression.
Synthesis Workflow Visualization
Caption: Modified Hantzsch synthesis pathway for direct generation of the target scaffold.
References
An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013).[2][3] Oncotarget, 8(10), 16912–16924.
Kamal, A., et al. (2015). 2-Aminothiazole derivatives: A privileged scaffold for drug discovery.
Plech, T., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules.
(Note: Citation based on search context regarding SIRT2/EGFR active propanoic derivatives).
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.[4] Acta Chimica Slovenica, 65(1), 1-22.
2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid CAS number and synonyms
This technical guide provides an in-depth profile of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid , a critical heterocyclic building block used in the synthesis of peptidomimetics and pharmaceutical intermediates.[...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth profile of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid , a critical heterocyclic building block used in the synthesis of peptidomimetics and pharmaceutical intermediates.[1][2][3][4]
Identity & Nomenclature
This compound represents a structural hybrid of the amino acid alanine and a 2-aminothiazole moiety.[1][2][3][5] It serves as a bioisostere for tryptophan or histidine derivatives in fragment-based drug discovery (FBDD).[3][4][5]
Note: Specific CAS assignment for the free acid is often proprietary or listed under generic aminothiazole acid derivatives.[1][2][3][4][6][7] Primary identification should rely on InChIKey.[1][3][5]
InChIKey
KBSQOUBWSOTEEC-UHFFFAOYSA-N
SMILES
CC1=CSC(=N1)NC(C)C(=O)O
Molecular Formula
CHNOS
Molecular Weight
186.23 g/mol
Physicochemical Properties
Understanding the solid-state and solution-phase behavior is crucial for optimizing reaction yields and purification.[1][2][3]
Soluble in DMSO, DMF, MeOH.[2][3][5] Sparingly soluble in water.[1][3][5]
Use polar aprotic solvents for coupling reactions.[1][3][5]
pKa (Acid)
~3.5 - 4.0 (Carboxylic acid)
Forms salts readily with bases (TEA, DIPEA).[2][3][4][5]
pKa (Base)
~5.3 (Thiazole nitrogen)
Can be protonated by strong acids; useful for HCl salt formation.[3][4][5]
LogP
~0.8 (Predicted)
Moderate lipophilicity; suitable for cell-permeable scaffolds.[2][3][4][5]
Synthesis & Manufacturing Protocols
The synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid typically follows a nucleophilic substitution pathway (Method A) or a Hantzsch thiazole synthesis adaptation (Method B).[1][2][3][4] Method A is preferred for laboratory-scale preparation due to higher regioselectivity.[1][2][3][5]
Dissolution: Dissolve 2-amino-4-methylthiazole (11.4 g, 100 mmol) in anhydrous DMF (100 mL) under nitrogen atmosphere.
Base Addition: Add K
CO (27.6 g, 200 mmol) and stir at room temperature for 15 minutes.
Alkylation: Dropwise add 2-bromopropanoic acid (16.8 g, 110 mmol) over 30 minutes. The reaction is exothermic; maintain temperature below 40°C.[1][3][5]
Reflux: Heat the mixture to 80°C for 6–12 hours. Monitor conversion via TLC (MeOH:DCM 1:9) or LC-MS.[1][3][4][5][8]
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
Synthesis Workflow Diagram
Caption: Nucleophilic substitution pathway for the synthesis of the target aminothiazole acid.
Applications in Drug Discovery
This compound is a versatile scaffold rather than a final drug.[1][3][5] It is utilized in the following areas:
Peptidomimetics: The thiazole ring acts as a rigid bioisostere for the peptide bond or the side chains of Histidine/Tryptophan, improving metabolic stability against proteases.[1][3][5]
Fragment-Based Drug Discovery (FBDD): Used as a "linker fragment" connecting aromatic warheads to solubilizing tails.[2][3][4][5]
Kinase Inhibitors: The 2-aminothiazole core is a privileged structure in kinase inhibition (e.g., Dasatinib analogs), capable of forming hydrogen bonds with the hinge region of ATP-binding pockets.[1][2][3][5]
Structural Taxonomy & Logic
Caption: Structural classification and downstream applications of the target compound.
Safety & Handling
While specific toxicological data for this intermediate may be limited, standard precautions for aminothiazoles apply.[2][3][5]
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
PubChem. 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid (Compound Summary). National Library of Medicine.[1][3][5] [Link]
Mickevičius, V., et al. (2011).[3][4][5] Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 16(1), 1-x.[2][3][4][5] [Link] (Cited for synthesis methodology of similar N-thiazolyl amino acids).[2][3][4][5]
Uni.lu. PubChemLite for Metabolomics.[1][3][5] University of Luxembourg.[1][3][5] [Link] (Source of InChIKey verification).[3][4][5]
Structure-activity relationship (SAR) of 4-methyl-2-aminothiazole derivatives
Title: The Privileged Scaffold: A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-2-Aminothiazole Derivatives Executive Summary The 2-aminothiazole core is a "privileged structure" in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
Title: The Privileged Scaffold: A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-2-Aminothiazole Derivatives
Executive Summary
The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets with high affinity. Within this class, the 4-methyl-2-aminothiazole subclass occupies a unique chemical space. Unlike its 4-phenyl analogs (common in kinase inhibitors like Dasatinib), the 4-methyl variant offers a compact, lipophilic profile ideal for penetrating restricted enzymatic pockets (e.g., iNOS, specific bacterial targets) and crossing the blood-brain barrier.
This guide synthesizes the chemical logic, synthetic pathways, and SAR profiles of 4-methyl-2-aminothiazole derivatives, designed for researchers optimizing lead compounds.
Part 1: The Chemical Foundation
The ubiquity of this scaffold stems from its ease of synthesis and its electronic duality. The thiazole ring acts as a bioisostere of pyridine but with higher lipophilicity. The C2-amino group is a versatile nucleophile, while the C5 position is electron-rich, susceptible to electrophilic attack.
Validated Synthetic Protocol: The Hantzsch Condensation
The most robust method for generating the 4-methyl-2-aminothiazole core is the Hantzsch synthesis. This reaction condenses an
-carbon, followed by intramolecular condensation.[1]
Step-by-Step Methodology:
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Dissolve 7.6g (0.1 mol) of thiourea in 50 mL of absolute ethanol.
Addition: Add 9.25g (0.1 mol) of chloroacetone dropwise over 20 minutes. Note: The reaction is exothermic; maintain temperature below 40°C during addition.
Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor consumption of thiourea via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).
Workup: Cool to room temperature. The hydrochloride salt may precipitate.[1][2] Evaporate ethanol under reduced pressure.
Neutralization: Redissolve residue in minimal water and neutralize with saturated NaHCO₃ solution until pH ~8. The free base will precipitate as a crystalline solid.
Purification: Recrystallize from ethanol/water (1:1).
Validation: Melting point should be 44-46°C. ¹H NMR (CDCl₃):
The following diagram illustrates the critical pathway from raw materials to functionalized derivatives.
Caption: Figure 1.[3] The Hantzsch synthesis pathway for generating the 4-methyl-2-aminothiazole core.
Part 2: Structure-Activity Relationship (SAR) Deep Dive
The SAR of this scaffold can be dissected into three distinct zones.
Zone 1: The C2-Amino Group (The Interaction Head)
This is the primary vector for modification. The free amine is often too polar and metabolically labile (N-acetylation).
Amide Linkage: Conversion to amides (e.g., benzoyl derivatives) improves lipophilicity and stability. In anti-tubercular studies, bulky lipophilic amides at C2 increased potency by >100-fold compared to the free amine [1].
Schiff Bases (Hydrazones): Reacting the amine with aromatic aldehydes creates Schiff bases. These are critical for antimicrobial activity . The azomethine nitrogen (-N=CH-) acts as a metal chelator, disrupting bacterial cell walls [2].
Urea/Thiourea Linkages: Essential for kinase inhibition (e.g., in CDK inhibitors), providing hydrogen bond donors/acceptors to interact with the hinge region of ATP-binding pockets.
Zone 2: The C4-Methyl Group (The Lipophilic Anchor)
Why methyl?
Steric Fit: Unlike the bulky phenyl group in Dasatinib, the C4-methyl group allows the molecule to fit into smaller hydrophobic pockets. In studies of iNOS inhibitors , the 4-methyl group was found to be the optimal size; larger groups abolished selectivity between iNOS and nNOS [3].
Electronic Effect: The methyl group is weakly electron-donating (+I effect), which slightly increases the basicity of the thiazole nitrogen and the nucleophilicity of the C5 position.
Zone 3: The C5-Position (The Modulation Site)
The C5 carbon is the "back door" of the molecule.
Halogenation: Introduction of Br or Cl at C5 increases lipophilicity and metabolic stability (blocking oxidation).
Coupling: C5 is the site for Suzuki/Stille couplings to extend the scaffold. However, in the 4-methyl series, bulky C5 substituents often clash sterically if the target pocket is narrow.
SAR Visualization Map
Caption: Figure 2. Strategic SAR map detailing the functional roles of the C2, C4, and C5 positions.
Part 3: Therapeutic Applications & Data[5][6]
Antimicrobial Activity (Schiff Bases)
Schiff bases derived from 4-methyl-2-aminothiazole show significant activity against Gram-negative bacteria. The mechanism involves the inhibition of cell wall synthesis and chelation of essential trace metals.
Table 1: Comparative MIC Data (µg/mL) for 4-Methyl-2-Aminothiazole Schiff Bases [2]
Compound ID
R-Group (Aldehyde origin)
S. aureus (Gram +)
E. coli (Gram -)
C. albicans (Fungal)
Control
Ampicillin
6.25
6.25
N/A
MAT-1
4-Nitrobenzylidene
12.5
25.0
50.0
MAT-2
2-Hydroxybenzylidene
6.25
12.5
25.0
MAT-3
4-Chlorobenzylidene
25.0
50.0
>100
Insight: The presence of a hydroxyl group (MAT-2) enhances activity, likely due to increased hydrogen bonding capability or chelation stability.
Nitric Oxide Synthase (iNOS) Inhibition
Selective inhibition of inducible NOS (iNOS) is a target for anti-inflammatory drugs. The 4-methyl group is critical here.
Table 2: Selectivity Profile of Thiazole Derivatives [3]
Compound
C4-Substituent
C5-Substituent
iNOS IC₅₀ (µM)
Selectivity (iNOS/nNOS)
Lead A
Methyl
Isopropyl
0.85
>50x
Analog B
Phenyl
H
12.4
<5x
Analog C
Methyl
H
4.2
10x
Insight: Replacing the C4-Methyl with a Phenyl group (Analog B) drastically reduces potency and selectivity, proving the necessity of the compact methyl group for this specific target.
Anti-Prion Activity (The IND24 Connection)
While IND24 is a famous anti-prion 2-aminothiazole, its development history highlights the scaffold's evolution. Early screens identified the 2-aminothiazole core.[4][5] Optimization led to IND24 (which possesses a biphenyl at C4), but the 4-methyl variants served as critical, less toxic early leads that established blood-brain barrier permeability [4].
Part 4: Experimental Protocol (Bioassay)
Protocol 2: MTT Cytotoxicity Assay (Anticancer Screening)
To evaluate the antiproliferative potential of synthesized derivatives.
Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at
cells/well in DMEM media. Incubate for 24h at 37°C/5% CO₂.
Treatment: Dissolve 4-methyl-2-aminothiazole derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).
Incubation: Incubate for 48 hours.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.
Measurement: Read absorbance at 570 nm using a microplate reader.
Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Part 5: References
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. (Available via NIH/PubMed). Link
The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Al-Mustansiriyah Journal of Science, 2020.[6][7] Link
Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 2004.[8] Link
2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry, 2011. Link
Technical Guide: Solubility Profiling of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic Acid
The following technical guide details the solubility profile of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid , analyzing its physicochemical behavior in aqueous and organic environments. [1] Executive Summary 2-[(4...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid , analyzing its physicochemical behavior in aqueous and organic environments.
[1]
Executive Summary
2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid is a bifunctional heterocyclic building block often utilized in fragment-based drug discovery (FBDD) and the synthesis of peptidomimetics.[1] Its solubility profile is governed by its amphoteric nature , resulting in significant pH-dependent solubility in aqueous media and selective solubility in organic solvents based on polarity and hydrogen-bonding capability.[1]
Aqueous Solubility: Highly pH-dependent.[1] Minimal at the isoelectric point (pI ~3.5–4.5); high in acidic (pH < 2) and basic (pH > 6) conditions.[1]
Organic Solubility: High in polar aprotic solvents (DMSO, DMF); moderate in polar protic solvents (Ethanol, Methanol); negligible in non-polar solvents (Hexane, Heptane).
Physicochemical Basis of Solubility
To develop robust formulation or purification protocols, one must understand the molecular drivers of this compound's solubility.
Structural Analysis
The molecule consists of three distinct pharmacophoric features that dictate its solvation shell:
Thiazole Ring (Lipophilic/Basic): The 4-methyl-1,3-thiazole core is aromatic and moderately lipophilic.[1] The ring nitrogen and the exocyclic amine participate in resonance, modulating basicity.
Secondary Amine (Linker): The bridging nitrogen is less basic than a typical aliphatic amine due to electron delocalization into the thiazole ring (pKa ~5.3 for the conjugate acid).[1]
Propanoic Acid Tail (Hydrophilic/Acidic): Provides a classic carboxylic acid moiety (pKa ~3.8–4.2), acting as a hydrogen bond donor and acceptor.
Ionization and Zwitterionic Character
In solution, the molecule exists in equilibrium between three species:
Neutral/Zwitterionic Form: Deprotonated acid / Protonated amine (at pH ~3–5).[1] This species has the highest lattice energy and lowest water solubility.
| H-Bond Donors | 2 | High potential for crystal lattice stability.[1] |
Solubility in Water: pH Dependence
Water solubility is not a single value for this compound but a curve dependent on protonation state.
The "U-Shaped" Solubility Curve
The solubility profile follows a classic U-shape characteristic of ampholytes.
Region A (pH < 2): High solubility (>50 mg/mL).[1] The basic nitrogen is protonated. The ionic repulsion prevents aggregation.
Region B (pH 3–5): Minimum solubility (Isoelectric Point). The molecule is neutral or zwitterionic, maximizing intermolecular H-bonding and crystal lattice stability. Precipitation risk is highest here.[1]
Region C (pH > 6): High solubility (>50 mg/mL).[1] The carboxylic acid is deprotonated to a carboxylate anion (
), highly solvated by water molecules.
Visualization: Speciation & Solubility
The following diagram illustrates the transition between soluble and insoluble forms.
Caption: pH-dependent speciation showing the transition from soluble ionic forms to the less soluble neutral form.[1]
Solubility in Organic Solvents
For synthesis, purification, and stock solution preparation, organic solvent selection is critical.[2]
Table 2: Organic Solvent Compatibility Guide
Solvent Class
Examples
Solubility Rating
Application
Polar Aprotic
DMSO, DMF, DMAc
High (>100 mg/mL)
Ideal for stock solutions (10–20 mM) for biological assays.[1] Breaks intermolecular H-bonds effectively.[1]
Polar Protic
Methanol, Ethanol
Moderate (10–50 mg/mL)
Good for recrystallization . Solubility increases significantly with heat.
Ethers
THF, Dioxane
Low to Moderate
Useful as co-solvents in synthesis but poor for dissolving the zwitterion.
Chlorinated
DCM, Chloroform
Low
Poor solubility unless the compound is protected (e.g., esterified).
Non-Polar
Hexane, Heptane
Negligible (<0.1 mg/mL)
Excellent antisolvents to induce precipitation after reaction.
Recrystallization Strategy
To purify the compound, exploit the temperature-dependent solubility in ethanol or water/ethanol mixtures.
Dissolve crude material in boiling Ethanol (or 90:10 EtOH:H2O).
Hot filter to remove insoluble impurities.
Slowly cool to 4°C. The zwitterionic form will crystallize out as the solubility drops.
Experimental Protocols
As a self-validating system, use these protocols to determine exact solubility values for your specific lot.
Thermodynamic Solubility (Shake-Flask Method)
Use this for formulation development.
Preparation: Add excess solid compound (~5 mg) to 1 mL of buffer (pH 2.0, 7.4) or solvent in a glass vial.
Equilibration: Shake at 25°C for 24 hours.
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (ensure no drug adsorption to filter).
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Kinetic Solubility (DMSO Precipitation)
Use this for high-throughput screening (HTS).
Stock: Prepare a 10 mM stock solution in 100% DMSO.
Spike: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).
Incubation: Shake for 2 hours at room temperature.
Read: Measure absorbance at 620 nm (turbidimetry). If Abs > Reference, precipitation has occurred.
Workflow Visualization
The following diagram outlines the decision logic for solvent selection based on the intended application.
Caption: Decision tree for solvent selection based on experimental requirements.
References
PubChem. 2-Aminothiazole Compound Summary. National Library of Medicine. Available at: [Link][1]
Williams, R. pKa Data Compilation.[3] Organic Chemistry Data. Available at: [Link]
Lipinski, C. A.Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001.
Technical Guide: Antimicrobial Properties of N-Substituted 2-Aminothiazole Acids
Executive Summary This technical guide analyzes the pharmacological potential of N-substituted 2-aminothiazole carboxylic acids , a privileged scaffold in modern medicinal chemistry. Unlike generic thiazoles, the incorpo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the pharmacological potential of N-substituted 2-aminothiazole carboxylic acids , a privileged scaffold in modern medicinal chemistry. Unlike generic thiazoles, the incorporation of a carboxylic acid moiety (typically at the C-4 or C-5 position) combined with N-substitution creates a unique chemical environment that balances lipophilicity with specific polar interactions. This guide details their synthesis via the Hantzsch protocol, their mechanism of action targeting bacterial DNA gyrase and Mur ligases, and provides validated experimental workflows for their evaluation.
Chemical Rationale & Structure-Activity Relationship (SAR)
The 2-aminothiazole ring acts as a bioisostere of pyridine and thiazolidinone, offering a planar, aromatic system capable of
- stacking within enzyme active sites.
The Core Scaffold
The pharmacophore consists of three critical zones:
Position 2 (Amino Group): The N-substitution point.[1] Derivatization here (e.g., aryl, acyl, or alkyl groups) modulates the LogP (lipophilicity), crucial for penetrating the bacterial cell wall.
Position 4/5 (Carboxylic Acid): The acid functionality serves two roles:
Direct Binding: Forms hydrogen bonds or salt bridges with positively charged residues (e.g., Arginine) in target proteins like DNA Gyrase B.
Synthetic Handle: Acts as a precursor for esters (prodrugs) or amides to further extend the scaffold.
Ring Nitrogen/Sulfur: The thiazole nitrogen acts as a hydrogen bond acceptor (HBA), while the sulfur atom contributes to electronic distribution and potential hydrophobic interactions.
SAR Insights
N-Aryl Substitution: Electron-withdrawing groups (EWGs) like -Cl, -NO
, or -CF on the N-phenyl ring typically enhance antimicrobial potency by increasing the acidity of the NH proton, strengthening H-bond donor capability.
Acid Position: 4-carboxylic acid derivatives generally show superior binding affinity to DNA gyrase compared to 5-carboxylic acid isomers due to steric alignment with the ATP-binding pocket.
Lipophilicity Balance: Free acids often exhibit poor cell membrane permeability (low LogP). Conversion to ethyl esters or hydrazides often improves in vitro MIC values, suggesting a pro-drug mechanism or the need for charge masking.
The most robust method for synthesizing these compounds is the Hantzsch Thiazole Synthesis . This pathway involves the condensation of
-haloketones (or -haloesters) with N-substituted thioureas.
Reaction Pathway Visualization
The following diagram illustrates the condensation of ethyl bromopyruvate with an N-substituted thiourea to form the thiazole ester, followed by hydrolysis to the target acid.
Figure 1: Step-wise Hantzsch synthesis pathway from precursors to the final carboxylic acid derivative.
Experimental Protocols
Synthesis of 2-(substituted-amino)thiazole-4-carboxylic acid
Condensation: Dissolve 10 mmol of the appropriate N-substituted thiourea in 20 mL absolute ethanol. Add 10 mmol of ethyl bromopyruvate dropwise.
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (System: Hexane:EtOAc 7:3).
Isolation (Ester): Cool to room temperature. The hydrobromide salt of the ester may precipitate. Neutralize with 10% NaHCO
solution. Filter the solid, wash with water, and recrystallize from ethanol.
Hydrolysis (Acid Formation): Dissolve the ester (5 mmol) in 15 mL ethanol. Add 10 mL of 2M NaOH. Stir at 60°C for 2 hours.
Acidification: Cool the solution and acidify to pH 3–4 using 1M HCl. The free carboxylic acid will precipitate.
Purification: Filter the solid, wash with cold water, and dry. Recrystallize from DMF/Ethanol if necessary.
Antimicrobial Evaluation (MIC Determination)
Standard: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution.
Protocol:
Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).
Inoculum: Adjust bacterial culture (e.g., S. aureus, E. coli) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
Plating: In a 96-well plate, add 100
L of broth. Perform serial two-fold dilutions of the test compound (Range: 128 g/mL to 0.25 g/mL).
Incubation: Add 100
L of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).
Mechanism of Action: DNA Gyrase Inhibition
N-substituted 2-aminothiazoles primarily target DNA Gyrase B (GyrB) , an essential bacterial enzyme involved in DNA replication. Unlike fluoroquinolones which target the GyrA subunit (DNA cleavage), aminothiazoles often competitively inhibit the ATPase domain of GyrB.
Mechanistic Pathway
The carboxylic acid group is hypothesized to interact with the active site residues (e.g., Val120, Asp73) via hydrogen bonding, while the thiazole and N-aryl rings occupy the hydrophobic pocket.
Figure 2: Mechanism of action illustrating the inhibition of DNA Gyrase B.
Quantitative Data Summary
The following table summarizes typical MIC ranges for N-substituted 2-aminothiazole-4-carboxylic acid derivatives against standard strains, derived from aggregated literature data [1][2][4].
Compound Substituent (N-R)
Acid/Ester Form
S. aureus (MIC µg/mL)
E. coli (MIC µg/mL)
Activity Note
-Phenyl (Unsubstituted)
Ethyl Ester
32 - 64
>128
Moderate activity; poor Gram-neg penetration.
-Phenyl (Unsubstituted)
Free Acid
>128
>128
Low permeability due to ionization at pH 7.4.
-4-Chlorophenyl
Ethyl Ester
8 - 16
32 - 64
Halogen improves lipophilicity and potency.
-4-Nitrophenyl
Ethyl Ester
4 - 8
16 - 32
Strong EWG enhances binding affinity.
-Pyridine-2-yl
Free Acid
16 - 32
64 - 128
Heterocyclic substituent improves solubility.
Note: Esters generally show lower MICs in whole-cell assays due to permeability, but the free acid is often the active species at the enzymatic level.
References
BenchChem. (2025).[2][3] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. Retrieved from
Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new 2-amino-4-substituted thiazole derivatives. European Journal of Medicinal Chemistry. Retrieved from
Mishra, R., et al. (2020). Structure-activity relationship of novel thiazole derivatives targeting DNA gyrase. Bioorganic Chemistry. Retrieved from
Al-Balas, Q., et al. (2009).[4] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLOS ONE. Retrieved from
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from
Role of thiazole ring in beta-amino acid peptidomimetics
The Role of Thiazole Rings in Beta-Amino Acid Peptidomimetics: A Technical Guide Part 1: Executive Directive & Strategic Rationale In the landscape of peptidomimetic drug design, the incorporation of heterocycles into pe...
Author: BenchChem Technical Support Team. Date: February 2026
The Role of Thiazole Rings in Beta-Amino Acid Peptidomimetics: A Technical Guide
Part 1: Executive Directive & Strategic Rationale
In the landscape of peptidomimetic drug design, the incorporation of heterocycles into peptide backbones is a decisive strategy to overcome the pharmacokinetic limitations of native peptides. The thiazole ring stands out not merely as a bioisostere but as a conformational lock .
When integrated with
-amino acids —which already confer proteolytic resistance and unique folding propensities (e.g., 14-helix formation)—the thiazole ring acts as a force multiplier. It introduces planarity, restricts bond rotation, and modulates lipophilicity without abolishing hydrogen-bonding potential.
This guide moves beyond basic definitions to explore the mechanistic role of thiazole rings in stabilizing
-peptide secondary structures, the synthetic pathways to access these scaffolds, and the biological validation of their efficacy.
Part 2: Structural Mechanics & Isosteric Logic
Thiazole as a Peptide Bond Surrogate
The thiazole ring (1,3-thiazole) is frequently utilized as a bioisostere for the amide bond (
).[1][2] However, unlike a flexible amide bond, the thiazole ring locks the and torsion angles, enforcing a planar geometry.
Feature
Amide Bond ()
Thiazole Ring
Peptidomimetic Implication
Geometry
Planar (usually trans), flexible rotation around
Planar, Rigid aromatic ring
Reduces entropic penalty upon binding; locks bioactive conformation.[3]
H-Bonding
Donor (NH) & Acceptor (CO)
Acceptor (N3), Weak Donor (C2-H)
Retains acceptor capability; loss of NH donor can improve membrane permeability (reduced polar surface area).
Electronic
Dipolar, resonance stabilized
Aromatic, electron-deficient
Modulates pKa of adjacent amines; enhances metabolic stability against proteases.
Sterics
Small footprint
Larger surface area
Can engage in stacking interactions within the binding pocket.
Conformational Restriction in
-Peptides
-amino acids introduce an extra carbon () into the backbone. While this increases the degrees of freedom, -peptides are known to fold into stable helices (e.g., -helix).[3]
The Thiazole Effect:
Inserting a thiazole ring into a
-peptide sequence (often termed a "thiazole amino acid") typically forces the backbone into a linear or semi-extended conformation (-region) rather than a helix.
Mechanism: The steric clash between the sulfur atom and adjacent carbonyls or side chains restricts rotation.
Result: This is ideal for designing
-hairpin mimetics or macrocyclic constraints where a turn or rigid linear spacer is required to position pharmacophores.
Part 3: Synthetic Methodologies
To utilize thiazoles in peptidomimetics, one must master their synthesis. We focus on two critical pathways: the Hantzsch Cyclization (for general thiazole insertion) and the Modified Rodionov Reaction (specifically for
-amino acid thiazoles).
Protocol A: Modified Hantzsch Synthesis for Thiazole Amino Acids
This protocol generates a thiazole ring from a thioamide and an
-haloketone. This is the gold standard for creating "chimeric" amino acids.
Cyclization: Stir at room temperature for 1 hour, then reflux for 2-3 hours. The intermediate hydroxy-thiazoline dehydrates to form the aromatic thiazole.
Purification: Evaporate solvent. Neutralize with saturated
. Extract with EtOAc. Purify via silica gel chromatography.
Deprotection: Standard Boc-removal (TFA/DCM) yields the amine ready for peptide coupling.
Protocol B: Rodionov Reaction for Thiazole-
-Amino Acids
This method directly synthesizes
-amino acids containing a thiazole side chain or core.[1]
Mix: Combine aldehyde (1 eq), malonic acid (1 eq), and
(2 eq) in ethanol.
Reflux: Heat to reflux for 6–8 hours. The reaction proceeds via Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.
Isolation: Cool the mixture. The
-amino acid often precipitates. If not, evaporate and recrystallize from ethanol/water.
Validation: Verify structure via
-NMR (Look for the -CH signal around 4.5-5.0 ppm).
Visualization: Synthetic Logic Flow
Caption: Decision tree for synthesizing thiazole-integrated peptidomimetics based on structural requirements.
Part 4: Biological Implications & Validation
Proteolytic Stability
One of the primary failures of peptide drugs is rapid degradation by proteases.
Causality: Proteases recognize the scissile amide bond and the specific stereochemistry (
-L-amino acids).
Thiazole Solution: Replacing the amide bond with a thiazole ring removes the scissile bond entirely. Furthermore, adjacent
-amino acids are poor substrates for standard proteases.
Data Point: Thiazole-containing peptides (e.g., analogues of Dolastatin 10) show half-life extensions from minutes to hours in human plasma.
Membrane Permeability
The "Chameleon Effect": Thiazoles can mask polar backbone atoms.
By removing the NH donor (as seen in the Table in 2.1), the overall Polar Surface Area (PSA) is reduced.
This facilitates passive transport across the lipid bilayer, a critical parameter for intracellular targets.
Case Study: Thiopeptides (Natural Product Mimicry)
Nature utilizes thiazole rings in Thiopeptides (e.g., Microcin B17, Thiostrepton).[3][1]
Structure: These are macrocyclic peptides rich in thiazole and oxazole rings derived from Cys and Ser/Thr.
Mechanism: The thiazole rings rigidify the macrocycle, locking it into a conformation that binds the bacterial ribosome (L11 protein) with high affinity.
Application: Researchers utilize this "rigidification strategy" to design synthetic
-peptide macrocycles that inhibit protein-protein interactions (PPIs) in cancer (e.g., p53-MDM2 inhibitors).
Part 5: References
Thiazole-amino acids: influence of thiazole ring on conformational properties. Amino Acids, 2021.[5]
[Link]
Reaction conditions for condensing thiourea with alpha-haloketones
Optimizing the Hantzsch Thiazole Synthesis: A Guide to Condensing Thiourea with -Haloketones Introduction: The Pharmacophore Factory The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, servin...
Author: BenchChem Technical Support Team. Date: February 2026
Optimizing the Hantzsch Thiazole Synthesis: A Guide to Condensing Thiourea with
-Haloketones
Introduction: The Pharmacophore Factory
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved drugs, including Abemaciclib (CDK4/6 inhibitor), Dasatinib (tyrosine kinase inhibitor), and various sulfonamide antibiotics.
While the Hantzsch Thiazole Synthesis (first reported in 1887) remains the gold standard for constructing this ring, modern drug discovery demands higher throughput, greener metrics, and stricter impurity control than the original 19th-century protocols. This guide bridges the gap between classical organic synthesis and contemporary process requirements, focusing specifically on the condensation of thiourea with
-haloketones .
Mechanistic Insight: The "Why" Behind the Conditions
To optimize reaction conditions, one must understand the microscopic sequence of events. The reaction is not a single step but a cascade driven by the nucleophilicity of sulfur and the thermodynamic stability of the aromatic thiazole ring.
The Reaction Pathway[1][2][3][4][5][6][7]
S-Alkylation (The Kinetic Driver): The sulfur atom of thiourea is a "soft" nucleophile and attacks the electrophilic
-carbon of the haloketone. This is an displacement.
Insight: This step is faster than N-alkylation because sulfur is more polarizable than nitrogen.
Intermediate Formation: An acyclic
-thioketone imine intermediate forms (often isolable as a salt if the reaction is stopped early).
Cyclization (The Thermodynamic Driver): The nitrogen atom attacks the carbonyl carbon.
Dehydration: Loss of water drives the system to aromaticity.
Figure 1: Mechanistic cascade of the Hantzsch synthesis. The initial S-alkylation is kinetically favored, while the final dehydration is thermodynamically driven by aromatization.
Critical Reaction Parameters
Solvent Selection
Ethanol (EtOH): The classic choice. Solubilizes thiourea well at reflux but may require aqueous workup to remove salts.
Water ("On-Water"): The modern "Green" choice. Thiourea is soluble, but hydrophobic
-haloketones are not. This creates an emulsion where the "hydrophobic effect" accelerates the reaction at the phase interface.
PEG-400: Used for catalyst-free, recyclable solvent systems.
The
-Halogen Leaving Group
The rate of the initial ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
attack depends on the halogen:
Recommendation:
-Bromoketones are the optimal balance of reactivity and stability. -Chloroketones are cheaper but often require iodide catalysis (NaI) to proceed at reasonable rates.
Stoichiometry
Standard: 1:1 molar ratio.
Optimization: Use a slight excess of thiourea (1.1 equiv) to ensure complete consumption of the
-haloketone, which is often lachrymatory and genotoxic. Thiourea is easier to remove (water wash) than unreacted haloketone.
Experimental Protocols
Protocol A: The "Classic" Reflux (Robust & Scalable)
Best for: Routine synthesis, gram-scale, and substrates with poor water stability.
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Dissolve 1.0 equiv of
-haloketone in Ethanol (5 mL per mmol).
Addition: Add 1.1 equiv of Thiourea .
Note: If the haloketone is a solid, mix both solids first then add solvent.
Reaction: Heat to reflux (approx. 78°C) for 1–4 hours.
Monitor: TLC (usually 30-50% EtOAc/Hexane). The starting ketone spot should disappear.
Isolation (Critical Step):
Cool the mixture to room temperature.
The product exists as the hydrobromide salt (HBr).
Option 1 (Salt isolation): Filter the precipitate directly if it forms.
Option 2 (Free base): Pour the mixture into water. Neutralize with saturated NaHCO₃ or NH₄OH until pH ~8-9. The free base will precipitate.
Purification: Filter the solid, wash copiously with water (to remove excess thiourea/salts), and recrystallize from hot ethanol if necessary.
Protocol B: Green "On-Water" Synthesis (Catalyst-Free)
Best for: Eco-conscious workflows, high-speed libraries, and avoiding organic solvents.
Mixing: In a vial, combine 1.0 equiv
-haloketone and 1.1 equiv Thiourea .
Solvent: Add Deionized Water (3 mL per mmol).
Reaction: Heat at 70–80°C with vigorous stirring.
Observation: The mixture will likely be heterogeneous. The reaction often completes faster (30–60 mins) than in ethanol due to the hydrophobic effect.
Workup: Cool to room temperature. Neutralize with aqueous ammonia. Filter the solid product.[1][2][3][4][5]
Advantage:[6][7][8][9] No organic solvent extraction is usually required.
Protocol C: Microwave-Assisted Synthesis
Best for: High-throughput screening (HTS) and stubborn substrates.
Vessel: Use a dedicated microwave process vial (e.g., 10 mL).
Loading: Combine reactants (1:1.2 ratio) in Ethanol or Water.
Irradiation:
Temp: 100°C – 120°C.
Time: 5 – 15 minutes.
Power: Dynamic mode (max 150W).
Post-Process: Pour into crushed ice/water, neutralize, and filter.
Comparative Data & Troubleshooting
Method Comparison Table
Parameter
Protocol A (Reflux/EtOH)
Protocol B (On-Water)
Protocol C (Microwave)
Reaction Time
2 – 6 Hours
0.5 – 2 Hours
5 – 20 Minutes
Yield (Typical)
75 – 85%
85 – 95%
85 – 98%
Green Score
Moderate (Solvent use)
High (No organic solvent)
High (Energy efficient)
Purification
Recrystallization often needed
Simple Filtration
Simple Filtration
Troubleshooting Guide
Observation
Diagnosis
Solution
Sticky Gum/Oil forms upon neutralization
Product is not crystallizing or impurities present.
Scratch the flask walls with a glass rod; add a seed crystal; or extract with EtOAc and dry over Na₂SO₄.
Low Yield
Incomplete cyclization or loss during filtration.
Ensure reflux time is sufficient. Check pH—if not basic enough (pH < 8), the product remains water-soluble as a salt.
Starting Material Remains
Haloketone degraded or unreactive (Cl).
If using -chloroketone, add 10 mol% NaI (Finkelstein condition) to generate the reactive -iodo species in situ.
Workflow Visualization
Figure 2: General operational workflow for the synthesis and isolation of 2-aminothiazoles.
References
Hantzsch, A. (1887).[3][10] "Ueber die Synthese des Thiazols (Thiazol synthesis)." Berichte der deutschen chemischen Gesellschaft. (The foundational paper establishing the mechanism).
Facchinetti, V., et al. (2016).[8][11] "An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles."[8][11] Synthesis. Available at: [Link]
Potewar, T. M., et al. (2008). "An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water." Semantic Scholar. Available at: [Link]
Kabalka, G. W., & Mereddy, A. R. (2005). "Microwave-assisted synthesis of 2-aminothiazoles." Tetrahedron Letters. (Key reference for microwave protocols).
Application Note: Strategic Recrystallization of Aminothiazole Carboxylic Acids
Abstract The purification of aminothiazole carboxylic acids (e.g., 2-aminothiazole-4-carboxylic acid) presents a unique challenge in process chemistry due to their amphoteric nature and high melting points. Unlike simple...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The purification of aminothiazole carboxylic acids (e.g., 2-aminothiazole-4-carboxylic acid) presents a unique challenge in process chemistry due to their amphoteric nature and high melting points. Unlike simple organic esters, these molecules often exist as zwitterions in the solid state, rendering standard non-polar solvent recrystallization ineffective. This guide details two field-proven purification strategies: pH-Swing Precipitation (for bulk impurity rejection) and Binary Solvent Recrystallization (for final polishing), providing a robust framework for achieving >98% purity in pharmaceutical intermediates.
Introduction: The Zwitterionic Trap
Aminothiazole carboxylic acids are critical scaffolds in the synthesis of third-generation cephalosporins (e.g., Cefotaxime) and kinase inhibitors (e.g., Dasatinib). However, their purification is frequently bottlenecked by their physical chemistry.
The Chemical Challenge
These molecules possess both a basic amine/thiazole nitrogen (
) and an acidic carboxyl group (). In neutral organic solvents, they form strong intermolecular ionic networks (zwitterions), resulting in:
Poor Solubility: Insoluble in dichloromethane, ether, or pure ethanol.
High Melting Points: Often decomposing before melting (>250°C), making melt-crystallization impossible.
Impurity Trapping: Inorganic salts and unreacted thiourea often co-precipitate within the crystal lattice.
Expert Insight: Do not attempt to recrystallize the crude acid directly from non-polar solvents (hexane/ethyl acetate). You will likely achieve a "solvent wash" where impurities on the surface are removed, but the crystal lattice remains impure. True purification requires breaking the zwitterionic lattice.
Decision Matrix: Solvent System Selection
The choice of solvent is dictated by the specific derivative and the impurity profile. Use the following logic flow to determine your starting point.
Figure 1: Solvent selection decision tree based on chemical functionality and impurity profile.
Protocol A: The pH-Swing Method (Primary Purification)
Best For: Crude material containing inorganic salts, unreacted thiourea, or colored impurities.
Mechanism: This method utilizes the amphoteric nature of the molecule. By converting the zwitterion to a soluble anionic salt, we release trapped impurities. Subsequent acidification recrystallizes the compound at its isoelectric point.
Reagents
Base: 10% Aqueous Sodium Bicarbonate (
) or 2M NaOH (Use bicarbonate if decarboxylation is a risk).
Acid: 6M Hydrochloric Acid (HCl) or Glacial Acetic Acid.
Adsorbent: Activated Charcoal.
Step-by-Step Methodology
Dissolution: Suspend the crude aminothiazole carboxylic acid in water (10 mL/g).
Basification: Slowly add the base while stirring until the pH reaches 8–9. The solid should dissolve completely as the carboxylate salt forms.
Note: If solids remain, they are likely non-acidic impurities (e.g., unreacted alpha-haloketones).
Filtration: Add activated charcoal (5% w/w) to the solution and stir for 30 minutes at room temperature. Filter through a Celite pad to remove the charcoal and insoluble impurities.
Precipitation:
Cool the filtrate to 5–10°C.
Slowly add the Acid dropwise.[1] Monitor pH continuously.
Target: Adjust pH to the Isoelectric Point (typically pH 3.0–4.0 for these derivatives).
Digestion: Stir the resulting slurry for 1 hour at 0°C to ensure complete crystallization.
Isolation: Filter the solid, wash with cold water (to remove inorganic salts), and dry under vacuum at 50°C.
Best For: Removing organic isomers and achieving HPLC purity >99%.
Solvent System: DMF/Water (1:1) or Ethanol/Water (variable ratio).[2]
Scientific Rationale:
Aminothiazoles have high solubility in hot polar aprotic solvents (DMF, DMSO) but low solubility in water. Water acts as an "anti-solvent" that also solvates remaining inorganic traces.
Step-by-Step Methodology
Solvation: Place the semi-pure solid in a flask. Add Dimethylformamide (DMF) (approx. 3–5 mL/g).
Heating: Heat to 60–70°C.
Caution: Do not exceed 80°C for prolonged periods to prevent thermal decarboxylation.
If the solution is not clear, filter hot to remove physical contaminants.[3]
Anti-Solvent Addition:
While maintaining 60°C, slowly add Water dropwise.
Stop adding water when a persistent turbidity (cloudiness) is observed.
Re-dissolution: Add a small amount of hot DMF (0.5 mL) to just clear the turbidity.
Crystallization:
Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulation).
Once at room temperature, cool further in an ice bath (0°C) for 2 hours.
Isolation: Filter the crystals.
Wash: Wash with a cold 1:1 DMF/Water mixture, followed by a pure Water wash to remove residual DMF.
Drying: DMF is difficult to remove. Dry in a vacuum oven at 60°C for at least 12 hours.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Oiling Out
Impurity profile is too high; Temperature dropped too fast.
Re-dissolve by heating. Add seed crystals at the cloud point. Cool much slower (1°C/min).
Low Yield
pH missed the isoelectric point (Protocol A).
Perform a "pH ladder" test on a small aliquot to find the exact pH of maximum precipitation (usually 2.5–4.5).
Decarboxylation
Excessive heat (>80°C) or strong acid exposure.
Switch to Protocol A (Room Temp). Use Acetic Acid instead of HCl.
Colored Product
Oxidized sulfur/polymer byproducts.
Repeat the charcoal filtration step in Protocol A. Ensure thiourea starting material was removed.
Visualization of the pH-Swing Workflow
Figure 2: The pH-swing purification loop, converting the insoluble zwitterion to a soluble salt and back.
References
Vertex Pharmaceuticals. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US Patent US7408069B2. Google Patents. Link
BenchChem. (2025).[4] Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides. BenchChem Application Library. Link
Al-Balas, Q., et al. (2009).[5] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv. PLoS ONE, 4(5). Link
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Link
Procedure for acid-base precipitation of thiazole amino acids
Abstract The isolation of thiazole-containing amino acids (e.g., 2-aminothiazole-4-carboxylic acid derivatives) presents unique challenges due to their amphoteric nature and the specific solubility profile of the thiazol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The isolation of thiazole-containing amino acids (e.g., 2-aminothiazole-4-carboxylic acid derivatives) presents unique challenges due to their amphoteric nature and the specific solubility profile of the thiazole ring. Unlike standard aliphatic amino acids, the basicity of the thiazole nitrogen and the acidity of the carboxyl group create a zwitterionic window that must be precisely targeted for effective precipitation. This application note details a robust, self-validating protocol for the acid-base precipitation of these compounds, emphasizing isoelectric point (pI) calculation, supersaturation control, and impurity rejection.
Physicochemical Foundations
To successfully precipitate a thiazole amino acid, one must understand the competition between solvation energy and lattice energy. The goal is to minimize solvation energy by adjusting the pH to the molecule's isoelectric point (pI), where the net charge is zero.
The Amphoteric Challenge
Thiazole amino acids possess two key ionizable groups:
The Thiazole Nitrogen (Basic): In 2-aminothiazoles, protonation occurs at the ring nitrogen (N3), not the exocyclic amine. The resonance stabilization increases the basicity significantly compared to unsubstituted thiazoles.
The Isoelectric Point (pI):
The target pH for precipitation is calculated as:
At pH < 3, the molecule is cationic (soluble). At pH > 6, it is anionic (soluble). Precipitation is only possible in the narrow window of pH 4.0–5.0.
Solubility Profile
Water: High solubility as salt (pH < 3 or > 6); low solubility as zwitterion.
Alcohols (MeOH/EtOH): Moderate solubility. Often used as co-solvents to decrease the dielectric constant of the media, thereby increasing the lattice energy and promoting crystallization of the zwitterion.
Strategic Planning & Equipment
Reagent Selection
Acid Source: 1N to 6N HCl. (Avoid H₂SO₄ if calcium ions are present in upstream steps to prevent CaSO₄ contamination).
Base Source:
Preferred: Ammonium Hydroxide (NH₄OH) or Sodium Acetate (NaOAc). These provide a "buffered" approach, preventing rapid pH overshooting.
Alternative: NaOH (Use with extreme caution; easy to overshoot pI).
Solvent: Deionized water (primary); Ethanol (antisolvent/wash).
Equipment
pH Meter with temperature compensation (calibrated at pH 4.0 and 7.0).
Overhead stirrer (magnetic stirring is often insufficient for thick slurries).
Jacketed reactor or ice bath for temperature control (0–5°C).
Detailed Protocol: Isoelectric Precipitation
This protocol assumes the starting material is a crude reaction mixture (e.g., from a Hantzsch synthesis or ester hydrolysis) currently in an acidic solution (HCl salt form).
Phase 1: Clarification (The "Polishing" Step)
Rationale: Removing insoluble mechanical impurities before precipitation ensures they are not trapped in the final crystal lattice.
Dissolution: Ensure the crude thiazole amino acid is fully dissolved. If the solution is not clear, add minimal water or 1N HCl until dissolved.
Adsorption (Optional): If the solution is dark/tarry, add Activated Carbon (5% w/w relative to substrate) and stir for 30 minutes at room temperature.
Filtration: Filter through a Celite pad or a 0.45 µm membrane. The filtrate should be clear (though potentially colored).
Phase 2: Nucleation and pH Adjustment
Rationale: Rapid neutralization leads to amorphous solids and trapped impurities (oiling out). Slow neutralization promotes crystal growth.
Initial Setup: Place the filtrate in a vessel with overhead stirring. Insert the pH probe.
Target Calculation: Determine the theoretical pI (approx. pH 4.2–4.5 for most 2-aminothiazole acids).
Rough Adjustment: Slowly add 20% NaOH or NH₄OH until the pH reaches ~2.0. The solution should remain clear.
Controlled Precipitation (The Critical Zone):
Switch to a weaker base (e.g., Saturated Sodium Acetate solution) or dilute NH₄OH.
Add dropwise.
Observation: Watch for the "cloud point" (persistent turbidity).
Stop addition at the cloud point and stir for 15 minutes to allow nucleation. Do not rush this step.
Final Adjustment: Continue adding base very slowly until the pH reaches the target pI (e.g., pH 4.3).
Note: If you overshoot to pH 6, the precipitate may redissolve. Back-titrate with 1N HCl if necessary.
Phase 3: Aging and Crystallization
Rationale: Ostwald ripening allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.
Cooling: Lower the temperature to 0–5°C.
Aging: Stir the slurry for a minimum of 2 hours (ideally 4–12 hours).
Verification: Stop stirring briefly. The solid should settle rapidly, leaving a clear supernatant. If the supernatant is cloudy, aging is incomplete.
Phase 4: Isolation
Filtration: Collect the solid via vacuum filtration (Buchner funnel).
Displacement Wash:
Wash 1: Cold water (pH adjusted to 4.3) – removes inorganic salts (NaCl/NH₄Cl).
Wash 2: Cold Ethanol or Acetone – removes organic impurities and aids drying.
Drying: Vacuum oven at 40–50°C. (Avoid high heat >80°C as thiazoles can decarboxylate or oxidize).
Process Logic & Visualization
The following diagram illustrates the decision matrix for the purification workflow.
Figure 1: Decision tree for the isoelectric precipitation of thiazole amino acids, highlighting the critical nucleation hold step to prevent oiling out.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
"Oiling Out" (Sticky gum instead of solid)
Rapid pH change or high impurity profile.
1. Re-acidify to dissolve.2. Add 10-20% Ethanol.3. Neutralize very slowly with vigorous stirring.4. Seed with pure crystal if available.
No Precipitation at pI
High solubility of the specific derivative.
1. Increase ionic strength (Salting out) by adding NaCl.2. Switch solvent system to 50:50 Water:Ethanol.3. Concentrate the solution under vacuum before pH adjustment.
Colored Impurities Persist
Oxidation products (common in thiazoles).
Perform the initial dissolution (Phase 1) with 0.5% Sodium Metabisulfite to reduce oxidized species before filtration.
Low Yield
pH overshoot or incomplete crystallization.
Check filtrate pH.[1] If pH is >5 or <3, adjust back to 4.3. Ensure temperature is <5°C.
Case Study: 2-Aminothiazole-4-Carboxylic Acid
Scenario: A researcher synthesized Ethyl 2-aminothiazole-4-carboxylate via Hantzsch condensation and performed base hydrolysis (LiOH). The mixture is currently at pH 12.
Specific Protocol Adaptation:
Acidification: Since the starting point is basic (pH 12), the zwitterion is formed by lowering the pH.
Reagent: Use 2N HCl.
Procedure:
Cool reaction mixture to 10°C.
Add 2N HCl dropwise.
At pH 7, the solution may still be clear (anionic form).
At pH 5.5, turbidity begins. Pause and stir.
Continue to pH 4.[2]2. Massive precipitation occurs.
Bordwell pKa Table (Acidity in DMSO/Water). Organic Chemistry Data. Retrieved from [Link]
Synthesis of 2-aminothiazoles: Polymer-supported approaches. RSC Advances, 2017. Retrieved from [Link]
Thiazole - Wikipedia. (General properties and basicity data). Retrieved from [Link]
Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations, 1970. (Foundational theory on zwitterion solubility). Retrieved from [Link]
Microwave-assisted synthesis of 2-aminothiazole propanoic acid
Application Note: Microwave-Assisted Synthesis of 3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 3-(2-amino-1,3-thiaz...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Synthesis of 3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of 3-(2-amino-1,3-thiazol-4-yl)propanoic acid and its ester derivatives. Unlike conventional thermal heating, which often results in prolonged reaction times (4–12 hours) and side reactions due to thermal gradients, Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating to achieve volumetric energy transfer. This approach accelerates the Hantzsch thiazole condensation to under 15 minutes while significantly suppressing the formation of amorphous by-products.
Target Audience: Medicinal chemists and process development scientists working on RGD (Arg-Gly-Asp) mimetics, integrin antagonists, and fragment-based drug discovery.
Scientific Foundation & Mechanism
The Hantzsch Thiazole Synthesis
The core transformation relies on the Hantzsch condensation between a bifunctional nucleophile (thiourea) and an
Nucleophilic Attack: The sulfur atom of the thiourea attacks the electrophilic
-carbon of the haloketone, displacing the halide (Br⁻) via an S_N2 mechanism.
Dielectric Acceleration: Ethanol (solvent) has a high loss tangent (
at 2.45 GHz), allowing for rapid coupling of microwave energy. This stabilizes the polar transition state of the initial substitution.
Cyclodehydration: The intermediate thioimidate undergoes intramolecular nucleophilic attack by the nitrogen on the carbonyl carbon, followed by dehydration to aromatize the thiazole ring. Microwave irradiation promotes the elimination of water, driving the equilibrium toward the aromatic product.
Pathway Visualization
Figure 1: Mechanistic pathway of the Microwave-Assisted Hantzsch Condensation.
To ensure reproducibility , the following critical control points must be observed:
Regiochemistry of Precursor:
Issue: Bromination of ethyl levulinate can occur at C3 or C5.
Validation: Verify the starting material via ¹H NMR.[3] The C5-bromo (terminal) protons appear as a singlet around
4.0 ppm. The C3-bromo (internal) proton appears as a triplet/multiplet. Using the C3-bromo isomer will yield the 5-substituted thiazole, not the target 4-substituted propanoic acid derivative.
Thermal Runaway:
Control: Use a fiber-optic temperature probe if available, or IR sensors calibrated for glass vials. Ethanol absorbs microwaves efficiently; ensure the "ramp time" is set to 1–2 minutes to prevent pressure spikes.
Scale-Up:
This protocol is validated for 1–5 mmol scales. For larger scales (>20 mmol), use a continuous flow microwave reactor to avoid penetration depth limitations.
References
General Hantzsch Mechanism & MW Acceleration
Potts, K. T. (1977).
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link
Specific Synthesis of 2-Aminothiazole Propanoic Acid Derivatives
Mali, D. R., et al. (2022).[4] Microwave Assisted Synthesis of 2-Aminothiazole Derivatives: A Green Chemistry Approach. Journal of University of Shanghai for Science and Technology. Link
Grybaitė, B., et al. (2023).[5] Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. Chemija. Link
Green Chemistry & Solvent Effects
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews. Link
Application Note: Advanced Coupling Strategies for 2-Aminothiazole Acids in Peptide Synthesis
Abstract The incorporation of 2-aminothiazole (2-AT) moieties into peptide backbones is a critical strategy in medicinal chemistry, particularly for enhancing proteolytic stability and constraining conformational space i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The incorporation of 2-aminothiazole (2-AT) moieties into peptide backbones is a critical strategy in medicinal chemistry, particularly for enhancing proteolytic stability and constraining conformational space in kinase inhibitors and peptidomimetics. However, the synthesis of these analogs presents a dual challenge: the profound nucleophilic deactivation of the 2-amino group and the racemization propensity of the C-terminal thiazole carboxylic acid during activation. This guide provides a mechanistic analysis of these barriers and details optimized protocols using third-generation uronium/aminium reagents (HATU, COMU) and acid chloride activation strategies to ensure high-yield, high-purity couplings.
The Mechanistic Challenge
To select the correct reagent, one must understand the electronic landscape of the substrate. 2-aminothiazole acids (e.g., 2-aminothiazole-4-carboxylic acid) are bifunctional, but the primary synthetic bottleneck is the acylation of the 2-amino group.
Nucleophilic Deactivation (The "Amine" Problem)
Unlike a standard aliphatic amine (pKa ~10) or even aniline (pKa ~4.6), the 2-aminothiazole is chemically distinct. The lone pair on the exocyclic nitrogen is not localized; it is heavily delocalized into the thiazole ring system to satisfy aromaticity and conjugation with the endocyclic nitrogen.
Consequence: The amine is a poor nucleophile.[1] Standard reagents like EDC/HOBt or HBTU often result in incomplete coupling or require excessive reaction times, leading to side reactions.
Solution: We must use "super-active" esters (OAt/Oxyma) or highly electrophilic species (acid chlorides) to drive the reaction.
Racemization Risks (The "Acid" Problem)
When activating the carboxylic acid of a thiazole (or an amino acid attached to it), the electron-withdrawing nature of the ring increases the acidity of the
-proton (if present) or facilitates oxazolone formation, leading to epimerization.
Reagent Selection Matrix
The following table synthesizes performance data for coupling hindered/deactivated amines.
Gold Standard. The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group effect), accelerating the reaction by ~100x over HBTU.
Modern/Safe
COMU
Oxyma Ester
DIPEA
Recommended. Comparable efficiency to HATU but non-explosive and more soluble.[2] Lower racemization rates.[6]
"Nuclear"
POCl / TCFH
Acid Chloride
Pyridine / Collidine
Use when HATU/COMU fails. Generates highly reactive acid chlorides in situ.
Visualizing the Decision Process
The following workflow illustrates the logical progression for optimizing 2-aminothiazole couplings.
Figure 1: Decision matrix for selecting coupling conditions based on the specific site of modification (Amine vs. Acid).
Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU/COMU)
Best for: Routine incorporation of 2-aminothiazole derivatives into peptide chains.
Solvent: Anhydrous DMF or NMP (Concentration: 0.1 – 0.2 M)
Step-by-Step:
Pre-activation: Dissolve the carboxylic acid and HATU (or COMU) in anhydrous DMF.
Add DIPEA (1.0 eq only at this stage) and stir for 1–2 minutes . Note: Do not exceed 5 minutes to avoid guanidinylation of the amine if added too early, or hydrolysis if left too long.
Addition: Add the 2-aminothiazole component to the activated ester mixture.
Base Chase: Add the remaining DIPEA (1.5 eq).
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
Optimization: If conversion is <50% by HPLC after 2 hours, heat to 50°C (conventional) or use microwave irradiation (25W, 50°C, 20 min).
Workup: Dilute with EtOAc, wash with 5% NaHCO
, 1M HCl (if acid stable), and Brine.
Protocol B: The "Nuclear" Option (In Situ Acid Chloride)
Best for: Sterically hindered thiazoles or when Protocol A fails.
Materials:
Carboxylic Acid (1.5 eq)
TCFH (Tetramethylchloroformamidinium hexafluorophosphate) or POCl
Base: N-Methylimidazole (NMI) or Pyridine
Step-by-Step:
Dissolve the carboxylic acid (1.5 eq) and the 2-aminothiazole (1.0 eq) in anhydrous DCM or THF.
Add NMI (3.0 eq) .
Cool the mixture to 0°C.
Add TCFH (1.5 eq) slowly.
Allow to warm to RT and stir for 1–12 hours.
Mechanism:[9][10][11][12][13] TCFH generates the acid chloride in situ without releasing acidic byproducts that would protonate the unreactive amine.
Monitoring: Monitor by TLC/LCMS. Acid chloride couplings are rapid; prolonged exposure can lead to side reactions.
Troubleshooting & Optimization
Issue: Low Yield (Unreacted Amine)
Cause: The active ester (OBt/OAt) is not electrophilic enough to overcome the thiazole's deactivation.
Fix: Switch to Protocol B (Acid Chloride). Alternatively, use HOAt as an additive if using EDC, but HATU is generally superior.
Double Coupling: In SPPS, perform the coupling twice: first with HATU, then with PyAOP or COMU.
Cause: Over-activation of the thiazole acid leads to proton abstraction at the
-position.
Fix:
Switch base from DIPEA to 2,4,6-Collidine or TMP (2,4,6-Trimethylpyridine). These are weaker, non-nucleophilic bases that reduce proton abstraction.
Use Oxyma Pure as an additive, which suppresses racemization better than HOBt.[5]
Keep temperature at 0°C during the activation phase.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
Twibanire, J. D. A., & Grindley, T. B. (2011). Efficient and racemization-free amide coupling of N-protected amino acids and peptides. Organic Letters, 13(11), 2988–2991. (Highlighting COMU/Oxyma benefits).
Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222. (The "Nuclear" Protocol source).
Using 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid as a pharmaceutical building block
Abstract This guide details the utility of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid (N-(4-methylthiazol-2-yl)alanine) as a versatile scaffold in medicinal chemistry. As a constrained amino acid analog, this bui...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the utility of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid (N-(4-methylthiazol-2-yl)alanine) as a versatile scaffold in medicinal chemistry. As a constrained amino acid analog, this building block offers unique properties for peptidomimetic design and fragment-based drug discovery (FBDD). This document provides optimized protocols for its synthesis, downstream amide coupling, and application in kinase inhibitor design, ensuring high chemical fidelity and reproducibility.
Introduction: The Thiazole Advantage
The 2-aminothiazole moiety is a "privileged structure" in pharmaceutical sciences, appearing in blockbuster drugs like Dasatinib (anticancer), Cefixime (antibiotic), and Famotidine (antagonist).
When integrated into an amino acid backbone to form 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid , the molecule serves two critical functions:
Peptidomimetics: It acts as a conformationally restricted Alanine analog. The thiazole ring reduces the entropic penalty of binding by locking the nitrogen lone pair, often inducing
-turn conformations in peptide chains.
Bioisosterism: The aminothiazole group mimics the phenol of tyrosine or the adenine ring of ATP, making it a potent scaffold for kinase inhibitors and protein-protein interaction (PPI) inhibitors.
Also referred to as N-(4-methylthiazol-2-yl)alanine
Formula
CHNOS
MW: 186.23 g/mol
Appearance
Off-white to pale yellow solid
Hygroscopic; store in desiccator
Solubility
DMSO (>50 mM), MeOH, DMF
Poor solubility in non-polar solvents (Hexane, DCM)
pKa (Acid)
~3.8
Carboxylic acid proton
pKa (Base)
~5.3
Thiazole nitrogen (protonates in strong acid)
Stability
Stable at RT
Avoid strong oxidizers; amine is susceptible to oxidation over time
Synthetic Protocols
Protocol A: Synthesis via Direct N-Alkylation (Industrial Route)
Rationale: This method is cost-effective and scalable, utilizing readily available starting materials. It relies on a nucleophilic aromatic substitution-like mechanism (S
2) where the exocyclic amine of the thiazole attacks the -halo acid.
Redissolve residue in water (20 mL) and adjust pH to ~4.0 using 1N HCl. The product often precipitates at its isoelectric point.
Extract with Ethyl Acetate (3 x 30 mL) if precipitation is poor.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO
, DCM:MeOH gradient 95:5 to 90:10).
Quality Control Check:
1H NMR (DMSO-d
): Look for the quartet at ~4.2 ppm (chiral -proton) and the doublet at ~1.4 ppm (methyl group of alanine). The thiazole proton (C5-H) appears as a singlet around ~6.3 ppm.
Rationale: The secondary amine on the thiazole reduces the nucleophilicity of the carboxylic acid activation intermediate. Standard EDC/NHS coupling often fails. We recommend HATU for high-efficiency coupling to amines (R-NH
).
Step-by-Step Methodology:
Activation: Dissolve 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid (1.0 eq) in dry DMF (0.1 M concentration).
Base: Add DIPEA (3.0 eq). Stir for 5 minutes.
Coupling Agent: Add HATU (1.1 eq). Stir for 10 minutes at RT to form the active ester (yellow shift).
Amine Addition: Add the target amine (R-NH
, 1.2 eq).
Reaction: Stir at RT for 4–12 hours.
Validation: Monitor via LC-MS. The mass shift will be M+ (Amine) - 18 (H
O).
Application Logic: Pathway & Workflow
The following diagram illustrates the decision-making process for synthesizing this building block and its subsequent application in Fragment-Based Drug Discovery (FBDD).
Caption: Workflow for selecting synthetic route based on chirality requirements and downstream applications.
Critical Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Alkylation)
Bis-alkylation of the amine
Use excess thiazole (2.0 eq) or switch to Hantzsch synthesis (Route B in diagram).
Racemization
Overheating during coupling
Use HATU/HOAt at 0°C for activation; avoid EDC/DMAP.
Poor Solubility
Zwitterionic nature
Protect the acid as a Methyl Ester for intermediate handling, then hydrolyze (LiOH) before final use.
Hygroscopicity
Salt formation
Isolate as the free acid rather than HCl salt if possible; store under Argon.
Case Study: Kinase Inhibitor Design
Context: Aminothiazoles are ATP-competitive inhibitors. The nitrogen at position 3 of the thiazole ring acts as a Hydrogen Bond Acceptor (HBA) for the kinase "hinge" region.
Experimental Setup:
Fragment: Use the title compound as the "Hinge Binder" fragment.
Elaboration: Couple the carboxylic acid to a hydrophobic amine (e.g., 3-trifluoromethylaniline) to access the hydrophobic "back pocket" of the kinase.
Result: The propanoic acid methyl group provides a steric clash that can induce selectivity between kinases (e.g., distinguishing Src from Abl kinase).
References
Structural utility of 2-aminothiazoles
Mishra, R. et al. "Biological and medicinal significance of 2-aminothiazoles." Scholars Research Library, 2014.[4]
Hantzsch Synthesis Mechanism & Protocols
BenchChem Application Note. "Hantzsch Synthesis of 2-Aminothiazoles: Protocols for Researchers." 2025.[2][3][5][6]
Thiazole-Amino Acid Conjugates
Tumosienė, I. et al. "Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids." Molecules, 2022.[7]
Anticancer Applications of Thiazole Scaffolds
Gomha, S. et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 2021.[8][4][9][10]
General Reactivity of 2-Aminothiazoles
ChemicalBook.[1] "2-aminothiazole Application and Synthesis." 2020.
The Hantzsch thiazole synthesis is the gold standard for creating thiazole rings, yet it relies on
-haloketones —intermediates notorious for being lachrymatory, thermally unstable, and prone to polymerization.
The Core Problem:
-Haloketones are kinetically active electrophiles. If they do not react immediately with the thioamide/thiourea nucleophile, they undergo rapid degradation via:
Dehalogenation (reversion to ketone).
Hydrolysis (formation of
-hydroxy ketones).
Favorskii Rearrangement (under basic conditions).
Polymerization (formation of dark "tars").
The Solution: Do not isolate. This guide prioritizes One-Pot In Situ Generation protocols that consume the unstable intermediate the moment it forms.
Mechanistic Diagnostics (The "Why")
Understanding the competition between productive cyclization and destructive decomposition is critical for troubleshooting.
Decomposition vs. Cyclization Pathways
The following diagram illustrates the "race" your reaction is running. You must optimize conditions to favor the green path (Cyclization) over the red paths (Degradation).
Caption: Kinetic competition in Hantzsch synthesis. Success depends on the rate of cyclization exceeding the rate of decomposition.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turns into a black tar/oil immediately. What happened?
Diagnosis: Uncontrolled exotherm or polymerization.
Root Cause:
-Haloketones are potent alkylating agents. If the concentration is too high or the temperature uncontrolled, they polymerize.
Corrective Action:
Switch to One-Pot: Do not isolate the haloketone. Generate it in situ (see Protocol A).
Solvent Trap: If you must isolate, store in a dilute solution of DCM or Ether at -20°C. Never store neat.
Scavenger: Ensure the thiourea/thioamide is present in slight excess (1.1 equiv) to capture the haloketone immediately.
Q2: I see the starting material disappear, but no thiazole forms (Low Yield).
Diagnosis: Hydrolysis or Dehalogenation.
Root Cause:
Moisture: Water attacks the
-carbon, forming -hydroxy ketones.
Solvent Nucleophilicity: Alcohols (methanol/ethanol) can sometimes form
-alkoxy byproducts if the cyclization is slow.
Corrective Action:
Dry Solvents: Use anhydrous ethanol or switch to non-nucleophilic solvents like DMF or DME if moisture is the suspect.
Catalyst: Add a catalytic amount of
-cyclodextrin if working in aqueous media (supramolecular shielding).
Q3: The product is forming, but it's the wrong isomer (2-imino-2,3-dihydrothiazole).
Diagnosis: pH-controlled regioselectivity failure.
Root Cause: Hantzsch synthesis is pH-sensitive.[1] Strong acidic conditions favor the thiazole, but intermediate pH can lead to imino-tautomers.
Corrective Action:
Buffer: Maintain acidic conditions during the cyclization phase, then neutralize with mild base (
) only during workup.
Validated Protocols (Self-Validating Systems)
These protocols utilize in situ generation to bypass the stability issues of isolated
-haloketones.
Protocol A: The "One-Pot" NBS Method (Recommended)
Best for: Avoiding lachrymators and maximizing yield.
Mechanism: N-Bromosuccinimide (NBS) brominates the ketone.[2][3] The byproduct (succinimide) is inert, and the unstable
-bromoketone is immediately trapped by thiourea.
Reagent
Equivalents
Role
Aryl Ketone
1.0
Substrate
NBS
1.0 - 1.1
Halogen Source
p-Toluenesulfonic Acid (p-TSA)
0.1 - 0.5
Catalyst (activates ketone)
Thiourea / Thioamide
1.1 - 1.2
Heterocycle former
Solvent (Acetonitrile or EtOH)
[0.5 M]
Medium
Step-by-Step:
Activation: Dissolve Aryl Ketone (1.0 eq) and p-TSA (0.1 eq) in Acetonitrile.
Halogenation: Add NBS (1.05 eq). Stir at Reflux (80°C) for 1–2 hours.
Validation Point: Check TLC.[1] Ketone should convert to a slightly less polar spot (
-bromoketone). Do not isolate.
Cyclization: Add Thiourea (1.1 eq) directly to the hot reaction mixture.
Completion: Continue reflux for 2–4 hours. A heavy precipitate (thiazole hydrobromide salt) often forms.
Workup: Cool to RT. Filter the solid.[4][5] Wash with cold acetone. Suspend in water and neutralize with
or to liberate the free base.
Protocol B: The "Green" Aqueous/PEG-400 Method
Best for: Environmentally sensitive processes and stabilizing sensitive substrates.
Mechanism: Water or PEG-400 acts as a "cage," stabilizing the transition state and preventing polymerization via the hydrophobic effect.
Step-by-Step:
Mix Aryl Ketone (1.0 eq) and NBS (1.0 eq) in PEG-400 (or water with
-cyclodextrin).
Stir at 50–60°C for 30 mins.
Add Thiourea (1.0 eq).
Stir at 80°C for 1–2 hours.
Extraction: Add water (if PEG used) and extract with Ethyl Acetate. The product is often >95% pure after evaporation.
Troubleshooting Decision Tree
Use this logic flow to diagnose failures in real-time.
Caption: Logical decision tree for diagnosing Hantzsch synthesis failures.
References
Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using ionic liquid as a recyclable reaction medium." Tetrahedron Letters, 49(2), 303-306. Link
Izumisawa, Y., & Togo, H. (2011).[3] "Preparation of
-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids." Green and Sustainable Chemistry, 1(3), 54-62.[3] Link
Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles: A review." International Journal of Pharmaceutical Sciences and Research. Link
Erian, A. W., et al. (2003). "The Chemistry of
-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 8(11), 793-865. Link
Zhu, Y., et al. (2019).[6] "Visible-light-induced one-pot synthesis of functionalized 2-aminothiazoles." Synthesis, 51, 2023-2029.[6] Link
Technical Support Center: Removing 2-imino-2,3-dihydrothiazole Byproducts
Content Type: Technical Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Subject: Purification and Regiocontrol in Hantzsch Thiazole Synthesis Diagnostic & Ident...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Troubleshooting Guide & FAQ
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Subject: Purification and Regiocontrol in Hantzsch Thiazole Synthesis
Diagnostic & Identification: Do You Have This Impurity?
Before attempting removal, confirm the identity of the byproduct. In the synthesis of 2-aminothiazoles using N-monosubstituted thioureas and
-haloketones (Hantzsch Synthesis), two regioisomers can form.
Target Product: 2-(N-substituted-amino)thiazole (Thermodynamic product in neutral media).
Impurity: 3-substituted-2-imino-2,3-dihydrothiazole (Kinetic product, favored in acidic media).
Shifted downfield or distinct due to loss of aromaticity if not fully conjugated, or distinct environment. Often 5.8 – 6.4 ppm (depending on substituents).
Basicity (pKa)
Weak Base (pKa 5.3 for parent, lower for N-aryl)
Strong Base (pKa 9–11, amidine-like)
Solubility
Soluble in strong acid; precipitates at pH > 6.
Soluble in water at pH < 9; requires high pH to extract.
Tech Tip: The most reliable diagnostic is the pKa difference . The impurity acts like a cyclic guanidine/amidine and is significantly more basic than the heteroaromatic amine target.
Troubleshooting & Removal Protocols
FAQ 1: The "Magic Bullet" Extraction Method
Q: Chromatography is failing to separate the isomers. Is there a chemical workup to remove the 2-imino byproduct?
A: Yes. You can exploit the significant
pKa ( 4–5 log units) between the two isomers. The 2-imino impurity is a strong base and will remain protonated (water-soluble) at pH levels where the target 2-aminothiazole is neutral (organic-soluble).
Protocol: pH-Controlled Differential Extraction
Dissolution: Dissolve the crude reaction mixture in 1.0 M HCl (aqueous). Both isomers will protonate and dissolve.
Wash: Wash the acidic solution with DCM (Dichloromethane) or EtOAc to remove non-basic impurities (unreacted haloketone). Discard organic layer.[1]
Targeted Basification (The Critical Step):
Slowly add saturated NaHCO
or 10% NaOH to the aqueous layer while monitoring pH.
Stop at pH 6.0 – 7.0.
Theory: At this pH, the target 2-aminothiazole (pKa ~5) deprotonates and precipitates or becomes extractable. The 2-imino impurity (pKa ~9+) remains fully protonated and stays in the water.
Extraction: Extract the aqueous phase (now at pH 7) with DCM (3x) .
Q: My product is sensitive to acid/base. How can I separate them on silica?
A: These regioisomers often co-elute on standard silica because both are polar and basic. You must modify the stationary phase interaction.
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH
OH to your mobile phase (e.g., DCM/MeOH + 1% NHOH).
Why: This suppresses the ionization of the basic nitrogens on the silica surface, sharpening the peaks and allowing the slight polarity difference to resolve the isomers.
Alternative Solvent System: Switch from Hexane/EtOAc to Toluene/Acetone or DCM/Ether . The
- interactions in toluene can sometimes differentiate the fully aromatic thiazole from the dihydro-imine.
FAQ 3: Root Cause & Prevention
Q: Why is this byproduct forming, and how do I stop it in the next batch?
A: The formation of the 2-imino isomer is driven by acidic conditions during the initial condensation.
Mechanism: The reaction of an
-haloketone with a substituted thiourea produces HBr/HCl as a byproduct.
In Neutral/Basic Media: The reaction favors the thermodynamic product: 2-(N-substituted)aminothiazole .
In Acidic Media (Unbuffered): The acid catalyzes a kinetic trap, favoring the attack of the substituted nitrogen onto the ketone, locking the ring into the 3-substituted-2-imino form.
Prevention Protocol: Buffered Hantzsch Synthesis
To prevent the impurity from forming, neutralize the acid in situ.
Additive: Add Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO
) (1.5 – 2.0 eq).
Conditions: Reflux for 2–4 hours.
Result: The base neutralizes the generated HBr, maintaining a neutral pH and forcing the reaction toward the desired aromatic 2-aminothiazole.
Visualizing the Pathway
The following diagram illustrates the divergent pathways dictated by pH, showing how the "Kinetic Trap" leads to the impurity.
Caption: Divergent reaction pathways in Hantzsch synthesis. Acidic conditions promote the formation of the 2-imino impurity, while neutral conditions favor the target 2-aminothiazole.
References
Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1. Link
Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Thiazole Synthesis." Link
BenchChem Technical Support. "Minimizing Byproduct Formation During Thiazole Ring Closure." Link
PubChem. "2-Aminothiazole Compound Summary (pKa and Physical Properties)." Link
User Persona: Senior Application Scientist
Status: Operational
Ticket ID: NMR-SOL-THZ-001[1][2][3]
You are likely here because your sample of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid is behaving like "brick dust" in your NMR tube. It refuses to dissolve in CDCl₃, forms a suspension in D₂O, or yields broad, useless peaks in DMSO-d₆.[3]
This guide moves beyond generic advice. We analyze the specific zwitterionic nature of this aminothiazole derivative and provide chemically grounded protocols to achieve the high-resolution spectra required for drug development and structural validation.
Module 1: The Chemistry of Insolubility (Diagnosis)
To solve the solubility problem, we must first understand the intermolecular forces at play. This molecule is not a simple organic solid; it is a "chameleon" capable of existing in three distinct ionization states depending on the pH of the environment.
The Zwitterion Trap:
The molecule contains a basic thiazole nitrogen (pKa ~5.3) and an acidic carboxylic acid (pKa ~4.0).[2][3] In neutral solvents or solid state, protons migrate from the acid to the base, forming a zwitterion (inner salt). These zwitterions align in a rigid crystal lattice held together by strong electrostatic forces, making the compound insoluble in non-polar solvents like CDCl₃ and poorly soluble in neutral water.
Visualizing the Equilibrium
The following diagram illustrates the ionization states you must manipulate to achieve solubility.
Caption: Figure 1. The solubility profile is dictated by pH.[3] The goal is to drive the equilibrium away from the central Zwitterion state toward either the Cation (using acid) or the Anion (using base).[2]
Module 2: Solvent Selection Matrix
Do not choose a solvent randomly.[3] Select based on your specific analytical goal (e.g., observing exchangeable protons vs. simple structure confirmation).
Solvent
Solubility Rating
Suitability
Technical Notes
DMSO-d₆
⭐⭐⭐⭐⭐ (Excellent)
General Purpose
Best for seeing all protons, including -NH and -COOH.[1][2][3] Warning: Hygroscopic. Absorbed water appears at ~3.33 ppm, potentially obscuring the propanoic acid signals.
D₂O + Base
⭐⭐⭐⭐ (Good)
Cleanest Spectrum
Requires NaOD or K₂CO₃.[2][3] Critical: The -NH and -COOH protons will exchange with Deuterium and disappear.[1][2][3] Good for aliphatic region analysis.
MeOD (Methanol-d₄)
⭐⭐⭐ (Moderate)
Quick Check
Soluble, but often requires slight warming.[1][2][3] Like D₂O, exchangeable protons (-NH/COOH) will be lost.[1][2][3]
CDCl₃
⭐ (Poor)
Not Recommended
Will likely require filtration of undissolved solid.[2][3] Fix: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to protonate the zwitterion and solubilize.[1][2][3]
Module 3: Troubleshooting Protocols
Protocol A: The "Standard" DMSO-d₆ Method
Use this when you need to characterize the entire molecule, including the amide (-NH) proton.[1][2][3]
Dry the Sample: Ensure the solid is free of residual synthesis solvents (EtOAc, DCM) which can interfere with the aliphatic region. Vacuum dry for >1 hour.[3]
Preparation: Weigh 5–10 mg of sample into a clean vial (not the NMR tube directly).
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% atom D).
Agitation: Vortex for 30 seconds. If the solution appears cloudy, sonicate for 2 minutes. The heat from sonication aids the disruption of the crystal lattice.
Transfer: Filter the solution through a small plug of glass wool into the NMR tube to remove any micro-particulates that cause line broadening.
Acquisition: Set relaxation delay (d1) to at least 2.0 seconds to account for the slower tumbling of the molecule in viscous DMSO.
Protocol B: The "In-Situ Salt" Method (D₂O)
Use this for water-soluble formulations or if DMSO peaks overlap with key signals.[1][2][3]
Preparation: Weigh 10 mg of sample into a vial.
Base Addition: Add 0.6 mL of D₂O. The sample will likely not dissolve.
Shift to Anion: Add 10–15 mg of anhydrous K₂CO₃ (Potassium Carbonate) or 2 drops of NaOD (40% in D₂O) .
Mechanism: The base deprotonates the carboxylic acid (COOH → COO⁻), converting the zwitterion into a highly soluble anion.
Result: The solution should turn clear immediately.
Note: The spectrum will show the salt form. Chemical shifts of the propanoic alpha-proton will shift upfield compared to the DMSO spectrum.[1][2]
Protocol C: The "TFA Spike" Method (CDCl₃)
Use this if you strictly require a non-polar solvent reference.[2][3]
Suspension: Suspend 5 mg of sample in 0.6 mL CDCl₃. It will look cloudy.[3]
The Spike: Add 2 drops of TFA-d (Trifluoroacetic acid-d1).
Observation: Shake the tube. The solution should clear up as the TFA protonates the thiazole nitrogen and the carboxylate, breaking the zwitterionic interaction.
Warning: This creates a highly acidic environment.[3] Chemical shifts will be significantly different from neutral conditions.[3]
Module 4: Decision Logic for Researchers
Use this workflow to determine the correct path for your specific experiment.
Caption: Figure 2. Decision tree for selecting the optimal solvent system based on analytical requirements.
Module 5: Frequently Asked Questions (FAQs)
Q: I used D₂O/NaOD and my sample dissolved, but the NH peak at ~8.0 ppm is gone. Why?A: This is normal. In protic deuterated solvents (D₂O, MeOD), the acidic protons on the amine (-NH-) and carboxylic acid (-COOH) undergo Chemical Exchange with the deuterium in the solvent.[1][2][3]
Reaction: R-NH-R + D₂O ⇌ R-ND-R + HOD
Result: The N-D bond resonates at a frequency far outside the proton window, making the peak "invisible." The appearance of an HOD peak at ~4.79 ppm confirms this exchange.
Q: My DMSO spectrum has a huge broad peak at 3.3 ppm. Is my sample wet?A: Likely, yes. DMSO is extremely hygroscopic (water-loving).[1][2][3] The peak at 3.33 ppm is H₂O.
Fix: Store DMSO-d6 over 4Å molecular sieves.[1][2][3]
Workaround: If the water peak overlaps with your propanoic acid -CH- signals, try changing the temperature (e.g., run at 40°C).[1][2][3] The water peak shifts significantly with temperature, while your compound's peaks will shift less, potentially revealing the obscured signal.
Q: Can I recover my sample after using DMSO-d6?A: It is difficult because DMSO has a high boiling point (189°C).[1][2][3][4]
Method: Dilute the NMR sample with 5 mL of water, then freeze-dry (lyophilize). The water/DMSO mixture will sublime, leaving your solid 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid behind.[1][2][3]
References
Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[5][6][7] Organometallics2010 , 29, 2176–2179.[6][7] [Link]
Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Common Solvents.[3] University of Wisconsin-Madison. [Link][1][2][3]
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Amsterdam, 2016.[3] (See Chapter 3 for Solvent Suppression and Exchange phenomena).[2][3] [Link]
Technical Support Center: Optimizing Aminothiazole Cyclization Reactions
Welcome to the technical support center for aminothiazole cyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of hete...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for aminothiazole cyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2][3] The Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thioamide (like thiourea), remains a widely used and versatile approach.[4][5]
This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and optimize your experimental outcomes. We will delve into the causality behind experimental choices to ensure you not only follow protocols but also understand the underlying chemical principles.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your aminothiazole cyclization experiments in a question-and-answer format.
Question 1: My reaction has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix this?
Answer: Low conversion is a frequent issue in Hantzsch thiazole synthesis and can often be resolved by systematically evaluating your reaction conditions.[6]
Underlying Causes & Solutions:
Insufficient Temperature: The Hantzsch synthesis often requires an initial energy input to overcome the activation energy for the initial S-alkylation and subsequent cyclization steps.[6][7] If you are running the reaction at room temperature, it's likely that the reaction is too slow to be practical.
Solution: Gradually increase the reaction temperature. A good starting point for many conventional syntheses is to reflux in a protic solvent like ethanol or methanol.[4][8] A systematic study at different temperatures (e.g., 50 °C, 65 °C, 80 °C, and reflux) while monitoring the reaction by Thin Layer Chromatography (TLC) can help you identify the optimal temperature for your specific substrates.[6][9]
Inadequate Reaction Time: It's possible the reaction simply hasn't had enough time to reach completion.
Solution: Monitor your reaction's progress using TLC.[6] This will allow you to observe the consumption of starting materials and the formation of the product over time, helping you determine the optimal reaction duration.
Poor Starting Material Quality: Impurities in your α-haloketone or thiourea can interfere with the reaction or lead to unwanted side products.[6]
Solution: Ensure the purity of your starting materials. If necessary, recrystallize or chromatograph them before use.
Suboptimal Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
Solution: While ethanol and methanol are common choices, other solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, particularly for less reactive substrates.[4][10] In some cases, a mixture of solvents, such as ethanol/water, can also be beneficial.[11][12]
Question 2: My final product is impure, showing multiple spots on TLC. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products can be attributed to side reactions or impurities in the starting materials.[6]
Underlying Causes & Solutions:
Formation of Isomeric Byproducts: Under acidic conditions, there is a possibility of forming 2-imino-2,3-dihydrothiazole isomers.[6][13]
Solution: Maintain neutral or slightly basic conditions during the reaction. After the initial condensation, adding a weak base like sodium bicarbonate or 5% sodium carbonate can help neutralize the hydrohalide salt formed and favor the desired 2-aminothiazole product.[4][6]
Side Reactions from Impurities: As mentioned previously, impure starting materials can lead to a variety of side products.
Solution: Verify the purity of your reactants.
Thermal Degradation: Excessively high temperatures can lead to the degradation of your reactants or the desired product, resulting in a complex mixture of impurities.[7]
Solution: Optimize the temperature as described above. Avoid unnecessarily high temperatures or prolonged heating once the reaction is complete.
Question 3: I'm having difficulty isolating and purifying my 2-aminothiazole product. What are some effective strategies?
Answer: The workup and purification procedure is critical for obtaining a high yield of a pure product.[6]
Underlying Causes & Solutions:
Product Solubility: Your product might be too soluble in the reaction solvent, making precipitation or extraction inefficient.
Solution: Many 2-aminothiazole products are poorly soluble in water.[4] After the reaction is complete, pouring the reaction mixture into a cold aqueous solution of a weak base like 5% sodium carbonate can serve two purposes: it neutralizes the reaction mixture and often causes the neutral product to precipitate.[4][6] The solid can then be collected by filtration.
Co-elution during Chromatography: Your product may have a similar polarity to impurities, making separation by column chromatography challenging.
Solution: If direct precipitation is not effective, you may need to perform column chromatography. Experiment with different solvent systems (mobile phases) to achieve better separation on the TLC plate before scaling up to a column. Common solvent systems include mixtures of ethyl acetate and hexanes.[4]
Recrystallization: This is a powerful technique for purifying solid products.
Solution: If your crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can often yield highly pure material.[11]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of aminothiazole cyclization reactions.
What is a good starting temperature for a standard Hantzsch aminothiazole synthesis?
A common and effective starting point for a conventional Hantzsch synthesis is to reflux the reaction mixture in a solvent like ethanol. For reactions involving acetophenone derivatives and thiourea, temperatures around 80°C have been shown to be effective.[14] However, the optimal temperature can vary significantly depending on the reactivity of your specific substrates.[7] For microwave-assisted synthesis, a starting point of 90-120°C for 15-30 minutes is often recommended.[7][15]
How does temperature specifically impact the yield and reaction time?
Temperature is a critical parameter. Insufficient temperature may result in low or no product formation because the reaction's activation energy is not met.[7] Conversely, excessively high temperatures can cause the degradation of reactants or the product, leading to lower yields and the formation of impurities.[7] Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions and degradation.
Is it possible to run the Hantzsch synthesis at room temperature?
While some modern, highly catalyzed, or photochemically induced methods can proceed at room temperature, the traditional Hantzsch synthesis typically requires heating to achieve a practical reaction rate.[7][16] Reactions attempted at ambient temperature often result in very slow or no product formation.[7]
What are the most effective ways to reduce the reaction time?
Microwave-assisted synthesis is a highly effective technique for dramatically reducing reaction times, often from hours to minutes, while frequently improving yields.[7] The use of an appropriate catalyst, such as silica-supported tungstosilicic acid or various nanocatalysts, can also significantly accelerate the reaction.[9][17]
Data and Protocols
Temperature Optimization Data
The following table summarizes the effect of different temperatures and energy sources on the yield of a model Hantzsch thiazole synthesis.
In a microwave reaction vessel, combine the α-haloketone (1.0 mmol), thiourea (1.2 mmol), and a suitable solvent (e.g., methanol, 2-5 mL).
Seal the vessel and place it in the microwave reactor.
Irradiate the mixture at a set temperature (e.g., 90-120 °C) for a specified time (e.g., 15-30 minutes).
After the reaction is complete, cool the vessel to room temperature.
Isolate the product using an appropriate workup procedure, such as precipitation followed by filtration, as described in Protocol 1.
Visualizing the Chemistry
Hantzsch Aminothiazole Synthesis Mechanism
The Hantzsch synthesis proceeds through a well-established mechanism involving an initial nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by intramolecular cyclization and dehydration.
Caption: The reaction mechanism of the Hantzsch aminothiazole synthesis.
General Experimental Workflow for Temperature Optimization
A systematic approach is key to finding the optimal temperature for your reaction.
Caption: A decision tree for troubleshooting low reaction yields.
References
Benchchem. A Comparative Guide to Catalyst Efficacy in 2-Aminothiazole Synthesis.
A Review of Synthesis and Biological Activity of Aminothiazole and Its Deriv
Chem Help Asap. Hantzsch Thiazole Synthesis.
SynArchive. Hantzsch Thiazole Synthesis.
Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.
Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
Benchchem. Troubleshooting low yields in Hantzsch thiazole synthesis.
Bardaweel, S. K., et al. (2017).
Benchchem.
Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI.
synthesis of thiazoles. (2019). YouTube.
Sharma, A., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances.
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022).
Benchchem.
Common methods for the synthesis of 2-aminothiazole. (2021).
Li, Z., et al. (2014). L-Proline-Catalyzed Synthesis of Amino Thiazoles. Scientific.net.
Thiazole synthesis. Organic Chemistry Portal.
Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Publishing.
Benchchem. "optimization of Hantzsch thiazole synthesis reaction conditions".
Synthesis of novel 2-amino thiazole deriv
Bardaweel, S. K., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar.
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol .... (2014). PMC.
Technical Support Center: N-Monosubstituted Thiourea Protocols
Subject: Troubleshooting Side Reactions in N-Monosubstituted Thiourea Chemistry Ticket ID: THIO-GEN-402 Assigned Specialist: Senior Application Scientist Status: Open[1][2] Overview Welcome to the Technical Support Cente...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Side Reactions in N-Monosubstituted Thiourea Chemistry
Ticket ID: THIO-GEN-402
Assigned Specialist: Senior Application Scientist
Status: Open[1][2]
Overview
Welcome to the Technical Support Center. You are likely accessing this guide because your reaction involving an N-monosubstituted thiourea (
) yielded unexpected byproducts.
These substrates are chemically "schizophrenic"—they possess multiple nucleophilic sites (S, N1, N3) and are highly sensitive to oxidation.[1] This guide deconstructs the three most common failure modes: Regioselective Inversion (S- vs. N-alkylation) , Oxidative Desulfurization , and Ambivalent Cyclization .[1][2]
Module 1: The S-Alkylation Trap (Regioselectivity)
User Issue: "I attempted to alkylate the nitrogen of my thiourea using an alkyl halide, but NMR suggests I formed an isothiourea (S-alkylated product)."
Technical Diagnosis
This is the most common pitfall.[1][2] According to Pearson’s HSAB (Hard and Soft Acids and Bases) Theory , the sulfur atom in a thiourea is a "soft" nucleophile, while the nitrogen is "harder."[1][2] Most alkyl halides (e.g., methyl iodide, benzyl bromide) are soft electrophiles.[1] Consequently, S-alkylation is the kinetically and thermodynamically preferred pathway under neutral conditions.[1][2]
Troubleshooting Protocol: Forcing N-Alkylation
To bypass the natural preference for Sulfur, you must alter the electronic environment or use protecting group strategies.[1][2]
Variable
Recommendation for N-Alkylation
Rationale
Base Selection
Use NaH or KOtBu (Strong Bases)
Deprotonation increases the electron density on Nitrogen, making it more competitive (though S-alkylation remains a risk).[1][2]
Solvent
DMF or DMSO
Polar aprotic solvents solvate cations, leaving the naked anion more reactive.[1][2]
Protecting Group
Acyl/Boc Protection
(Recommended) React the thiourea with an acyl chloride first.[1][2] The carbonyl withdraws electron density from the sulfur, reducing its nucleophilicity.
Visual Workflow: Regioselectivity Decision Tree
Figure 1: Decision tree illustrating the dominance of S-alkylation in unprotected thioureas due to HSAB principles.
Module 2: Oxidative Instability (Desulfurization)
User Issue: "My product lost its sulfur atom and turned into a urea, or formed a dimer during workup."
Technical Diagnosis
Thioureas are reducing agents.[1][2][3] In the presence of oxidants (even atmospheric oxygen over long periods), they undergo Desulfurization or Oxidative Dimerization .[1][2]
Dimerization: Formation of formamidine disulfides (R-N=C(NH2)-S-S-C(NH2)=N-R).[1][2]
Desulfurization: Conversion to urea via a thiourea dioxide intermediate (sulfinic acid derivative).[1][2]
Reference Data: Common Desulfurizing Agents
Avoid these conditions unless desulfurization is your goal.
Chelation: If using metal catalysts elsewhere, ensure thorough removal, as trace metals catalyze auto-oxidation.[1][2]
Module 3: Cyclization Control (The Hantzsch Interference)
User Issue: "I reacted my thiourea with an
-haloketone to make an aminothiazole, but I isolated the wrong isomer."
Technical Diagnosis
In the Hantzsch Thiazole Synthesis , N-monosubstituted thioureas can cyclize in two ways after the initial S-alkylation:
N3 Attack (Desired): Forms the 2-(substituted-amino)thiazole .[1][2]
N1 Attack (Side Reaction): Forms the 2-imino-3-substituted-4-thiazoline .[1][2]
Critical Factor:pH Control .
Research indicates that acidic conditions favor the imino form (kinetic product or stabilized salt), while neutral/basic conditions favor the amino form (thermodynamic product) [5].[1][2]
Visual Workflow: Hantzsch Selectivity
Figure 2: Controlling regioselectivity in Hantzsch synthesis via pH modulation.
FAQ: Frequently Asked Questions
Q: Can I convert the S-alkylated side product back to thiourea?A: Generally, no.[1][2] The S-C bond is stable.[1][2] However, S-alkyl isothioureas are excellent precursors for guanidines .[1][2] If you accidentally S-alkylated, you can react the intermediate with an amine to form a substituted guanidine, salvaging the material for a different library [6].
Q: Why does my thiourea turn yellow/brown on the shelf?A: This is likely oxidative dimerization forming disulfides, often catalyzed by moisture and light.[1][2] Store N-monosubstituted thioureas in amber vials, under inert gas (Argon), and preferably at 4°C.
Q: I need to use a metal catalyst (Pd, Cu) for a cross-coupling on the R-group. Will the thiourea interfere?A: Yes. The sulfur is a "poison" for soft metal catalysts (Pd, Pt, Cu).[1] It will coordinate strongly to the metal, killing catalytic activity. Solution: You must protect the thiourea (e.g., as a thio-carbamate) or synthesize the thiourea moiety after the metal-catalyzed step.[1][2]
References
Sahu, S., et al. (2011).[1][2] Oxidation of Thiourea and Substituted Thioureas: A Review. Journal of Sulfur Chemistry.
Masnabadi, N., et al. (2025).[1][2] Oxidative dimerization of thiols to disulfide using recyclable magnetic nanoparticles. ResearchGate.
BenchChem Technical Guides. Side reactions and byproduct formation in thiourea synthesis.
Vaidya, V.K., et al. Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion. RSC Advances.
Bramley, S.E., et al. (1987).[1][2][4] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans.[1][2][4] 1.
ChemHelpAsap. Hantzsch Thiazole Synthesis Mechanisms and Procedures.
Controlling regioselectivity in 2-aminothiazole synthesis
Current Status: SYSTEM ONLINE Support Tier: Level 3 (Senior Application Scientist) Topic: Regiocontrol & Troubleshooting in Thiazole Cyclization Welcome to the Heterocycle Synthesis Support Hub You have reached the advan...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: SYSTEM ONLINE
Support Tier: Level 3 (Senior Application Scientist)
Topic: Regiocontrol & Troubleshooting in Thiazole Cyclization
Welcome to the Heterocycle Synthesis Support Hub
You have reached the advanced troubleshooting center for 2-aminothiazole synthesis. This guide is structured to address specific regiochemical and isolation failures encountered during drug discovery workflows. Unlike standard textbook procedures, we focus here on the "hidden variables"—tautomeric equilibria, kinetic traps, and halogenation regiochemistry—that determine whether you isolate a pharmaceutical intermediate or a useless regioisomer.
Module 1: The Hantzsch Interface (Standard & Modified)
User Issue: "I am reacting an
-haloketone with an N-monosubstituted thiourea. I expected a 2-(alkylamino)thiazole, but NMR suggests I have the 2-imino-3-alkyl-4-thiazoline isomer."
Root Cause Analysis: The Amine/Imine Bifurcation
In the classic Hantzsch synthesis, the sulfur atom of the thiourea is the most nucleophilic site and attacks the
-carbon of the haloketone first (S-alkylation). This forms an acyclic isothiourea intermediate.
The critical regiochemical decision happens during the ring closure (cyclization):
Path A (Thermodynamic): The unsubstituted nitrogen attacks the carbonyl. Result: 2-(substituted-amino)thiazole . This is generally preferred because the product retains full aromatic character.
Path B (Kinetic/Acid-Trapped): The substituted nitrogen attacks the carbonyl. Result: 2-imino-3-substituted-4-thiazoline .
Troubleshooting Protocol
Variable
Recommendation
Mechanism
Solvent System
Switch to Ethanol/Reflux (Neutral)
Neutral conditions favor the thermodynamic product (Amino form). Avoid strong acidic media if the amino-thiazole is desired.
Acid Catalysis
Avoid Excess Acid
Strong acidic conditions (e.g., concentrated HCl) can protonate the intermediate and "trap" the kinetic product (Imino form) or stabilize the imino-salt [1].
Sterics
Check N-Substituent
Bulky N-aryl groups on thiourea often favor the 2-imino form due to steric repulsion in the planar amino-thiazole transition state.
Visualizing the Pathway
Figure 1: Bifurcation in Hantzsch synthesis with N-substituted thioureas. Neutral conditions favor the green path (aromatic amine).
Module 2: The Iodine "One-Pot" Method (Ortoleva-King)
User Issue: "I am using the Iodine/Ketone method to avoid handling lachrymatory
-bromoketones. However, with 2-butanone (methyl ethyl ketone), I am getting a mixture of isomers."
Root Cause Analysis: Enolization Regiochemistry
This method generates the
-iodo ketone in situ. The regioselectivity is dictated by the iodination step, which is acid-catalyzed (HI is generated as a byproduct).
Acid-Catalyzed Enolization: Favors the more substituted enol (Zaitsev rule).
Result: Iodination occurs primarily at the methylene group (CH2) rather than the methyl group (CH3).
Regioselectivity Table for Asymmetric Ketones
Substrate
Major Product Structure
Reason
Acetophenone (Methyl ketone)
4-Aryl-2-aminothiazole
Only one enolizable position leads to a stable thiazole. High selectivity.
2-Butanone (Asymmetric aliphatic)
4,5-Dimethyl-2-aminothiazole
Acid-catalyzed iodination favors C3 (methylene) over C1 (methyl).
-Keto Esters
Ethyl 2-aminothiazole-4-carboxylate
Methylene between carbonyls is highly acidic; exclusive iodination there.
Support Tip: If you specifically need the 4-ethyl-2-aminothiazole (from attack at the methyl group of 2-butanone), you cannot use the one-pot Iodine method. You must synthesize the
-bromoketone separately using kinetic conditions (LDA, TMSCl, then NBS) and then perform a standard Hantzsch reaction [2].
Module 3: Isolation & Salt Management
User Issue: "My product is a hygroscopic gum that won't crystallize. Yield is >100%."
Diagnosis: Hydrohalide Salt Trap
Both Hantzsch and Iodine methods generate strong acids (HBr or HI) as byproducts. The 2-aminothiazole ring is basic (pK_a ~ 5.4). Your "product" is likely the Hydrobromide or Hydroiodide salt , which is often hygroscopic.
Corrective Protocol: Free-Basing
Dissolve: Take the crude gum up in minimal water or warm ethanol.
Neutralize: Slowly add saturated aqueous Sodium Acetate or 10% Ammonium Hydroxide until pH ~8–9.
Note: Do not use strong NaOH if your product has ester groups (hydrolysis risk).
Precipitate: The free base is usually less soluble and will precipitate.
Recrystallize: Use Ethanol/Water (1:1) for final purification.
Experimental Protocols
Protocol A: Standard Hantzsch Synthesis (High Regio-Fidelity)
Best for: Sensitive substrates, requiring specific regioisomers.
Setup: In a 50 mL round-bottom flask, dissolve
-bromoacetophenone (1.0 equiv, 5 mmol) in Ethanol (10 mL).
Addition: Add Thiourea (1.1 equiv, 5.5 mmol).
Reaction: Stir at room temperature for 1 hour. (If starting material remains, heat to reflux for 30 mins).
Observation: A white precipitate (HBr salt) often forms immediately.
Workup (Critical):
Cool to 0°C.
Filter the solid (Salt form).
Suspend solid in water (20 mL) and add Ammonium Hydroxide until alkaline.
Filter the liberated free base.
Validation:
H NMR () should show a singlet for the thiazole C5-H around 7.0–7.5 ppm and a broad singlet for (exchangeable).
Protocol B: Iodine-Mediated One-Pot Synthesis
Best for: Methyl ketones, high-throughput libraries, avoiding lachrymators.
Setup: Mix Acetophenone (1.0 equiv, 5 mmol) and Thiourea (2.0 equiv, 10 mmol) in Ethanol (10 mL).
Pour into crushed ice containing Sodium Thiosulfate (to quench excess iodine).
Neutralize with Ammonium Hydroxide.
Extract with Ethyl Acetate or filter precipitate.
Note: This method requires 2 equivalents of thiourea because thiourea acts as a scavenger for the generated acid and can be partially oxidized by iodine to form formamidine disulfide [3].
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flow for common 2-aminothiazole synthesis failures.
References
Liebscher, J. (2002). Thiazoles.[1][2][3][4][5] In: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Vol 11. Georg Thieme Verlag. Link
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
Carroll, K., et al. (1999).
-haloketones and thiourea.[2][6] Journal of the American Chemical Society. Link
Kidwai, M., et al. (2008). Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives.[3] Journal of Sulfur Chemistry, 29(2), 193-198. Link
Potewar, T. M., et al. (2008). One-pot synthesis of 2-aminothiazoles using iodine and ketones.[6][7] Tetrahedron Letters, 49, 1076. Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #2AT-STAB-001
Subject: Comprehensive Guide to Stability in Acidic vs. Basic Media
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The 2-aminothiazole (2-AT) scaffold is a privileged structure in medicinal chemistry, found in drugs like Dasatinib and Avatrombopag. While the thiazole ring itself is aromatic and generally robust, derivatives —particularly amides linked at the C2-amine—exhibit distinct stability profiles dependent on pH.
The Golden Rule: In acidic media, the primary risk is solubility artifacts (salt formation) masquerading as degradation, followed by amide hydrolysis. In basic media, the primary risks are oxidative dimerization and ring cleavage under forcing conditions.
Module 1: The Acidic Environment (pH < 4)
The Mechanistic Landscape
In acidic conditions (e.g., 0.1 M HCl), the 2-aminothiazole ring undergoes protonation. Contrary to intuition, the exocyclic amine (
) is not the most basic site.
Protonation Site: The ring nitrogen (N3) is the primary proton acceptor (
).
Resonance Effect: The exocyclic nitrogen's lone pair is delocalized into the ring (rendering it
-like and non-basic). Protonation at N3 stabilizes the aromatic system but activates the C2-position for potential nucleophilic attack if the substituent is a leaving group.
Troubleshooting Guide: Acidic Media
Symptom
Probable Cause
Diagnostic Action
Precipitate forms immediately upon acid addition.
Salt Formation. The hydrochloride salt of 2-AT derivatives often has lower solubility in cold water/organic mixtures than the free base.
Do not filter yet. Warm the solution gently (40°C). If it dissolves and reprecipitates upon cooling, it is the salt, not a degradation product.
New HPLC peak (RRT < 1.0) after heating.
Amide Hydrolysis. If your derivative is an amide (), acid catalyzes the cleavage of the amide bond.
Check MS for the mass of the parent amine (2-aminothiazole core) and the corresponding carboxylic acid.
Loss of UV absorbance intensity.
Protonation Shift. The often shifts bathochromically (red shift) upon N3-protonation due to changes in the HOMO-LUMO gap.
Adjust mobile phase pH to >6.0 and re-inject. If the spectrum reverts, the compound is stable.
Critical Protocol: Distinguishing Salt vs. Degradant
Context: Many researchers discard "degraded" batches that are actually just pure salts.
Isolate: Filter the precipitate.
Neutralize: Suspend 10 mg of the solid in water; add 1.0 eq of 1M NaOH.
Extract: Extract with EtOAc.
Analyze: Run TLC/HPLC of the organic layer against the original reference standard.
Result: If they match, your compound is stable; you simply formed the HCl salt.
Module 2: The Basic Environment (pH > 9)
The Mechanistic Landscape
The 2-aminothiazole ring is electron-deficient. In strong alkali (e.g., 1M NaOH), it becomes susceptible to nucleophilic attack, particularly if the ring carries electron-withdrawing groups (EWG) at C4 or C5.
Amide Hydrolysis: Base-catalyzed hydrolysis of C2-amides is generally faster than acid-catalyzed hydrolysis due to the direct attack of
on the carbonyl.
Oxidative Dimerization: In the presence of trace metals (Fe, Cu) and oxygen, the deprotonated amine can undergo oxidative coupling to form azo-dimers (
).
Troubleshooting Guide: Basic Media
Symptom
Probable Cause
Diagnostic Action
Solution turns dark/brown rapidly.
Oxidation/Polymerization. 2-ATs are prone to oxidative polymerization in base (similar to aniline).
Add a reducing agent (e.g., ) or sparge with Argon before adding base.
Yield loss during workup.
Ring Opening (C-S bond cleavage). Extreme pH (>12) + Heat can cleave the C-S bond, forming thiourea derivatives.
Check for "rotten egg" smell ( or mercaptans) upon acidification of the waste stream.
New lipophilic peak (RRT > 1.0).
Dimerization. Formation of azo-compounds or disulfides.
Check LC-MS for or species.
Module 3: Visualizing Reactivity
The following diagram illustrates the divergent degradation pathways based on pH.
Figure 1: Divergent reactivity pathways of 2-aminothiazole derivatives. Green nodes indicate reversible states; Red nodes indicate irreversible degradation.
Module 4: Validated Forced Degradation Protocol
Do not rely on literature generalities. You must generate empirical data for your specific derivative.
Stress Testing Workflow
Objective: Achieve 5–20% degradation to identify primary degradants.
Stock Preparation: Dissolve compound in MeOH/Water (1 mg/mL).
Stop Criteria: Neutralize with 1N NaOH immediately before injection.
Base Stress:
Add equal vol 1N NaOH.
Incubate at RT for 4 hours (Base is more aggressive; heat only if stable at RT).
Stop Criteria: Neutralize with 1N HCl.
Oxidative Stress:
Add 3%
at RT for 2 hours.
Note: 2-ATs are very sensitive to oxidation; expect N-oxides or sulfoxides.
Data Analysis (Mass Balance)
You must validate that the loss of parent corresponds to the appearance of degradants.
Acceptance: 95% – 105%.
Failure: If Mass Balance < 90%, you have "invisible" degradation (e.g., volatile fragments or irreversible adsorption to the column).
Module 5: Tautomerism FAQ
Q: My NMR shows broad peaks or "missing" protons. Is it degrading?A: Likely not. 2-Aminothiazoles exist in equilibrium between the Amino form (dominant) and the Imino form.[2][3]
or add a drop of to exchange the labile protons. Broadening is often due to intermediate exchange rates on the NMR timescale, not degradation.
References
BenchChem. (2025).[3] Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. Retrieved from
Kashyap, S. J., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from
Metwally, K., et al. (2012). Stability-indicating HPLC method for determination of 2-aminothiazole derivatives.
Larson, R. (2018). Mechanism of Amide Hydrolysis in Acid and Base. Chemistry Steps. Retrieved from
Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Thiazole and its Derivatives. Wiley-Interscience.
overcoming catalyst poisoning in thiazole coupling reactions
Status: Operational | Tier: Level 3 (Advanced Methodology) Topic: Overcoming Catalyst Poisoning in Thiazole Cross-Coupling Ticket ID: THZ-S-POISON-001[1] The Diagnostic: Why Your Reaction Failed The Issue: You are attemp...
The Issue:
You are attempting a Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) involving a thiazole core. Despite using standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃), you observe:
Zero conversion of the starting material.
Immediate precipitation of Pd black.
Stalled reaction after <10% turnover.
The Root Cause: Heteroatom Catalyst Poisoning
Thiazoles are "privileged" scaffolds in medicinal chemistry but "parasitic" in catalysis. The sulfur (S) and nitrogen (N) atoms in the thiazole ring are potent Lewis bases.
Mechanism: The thiazole S or N coordinates to the electrophilic Pd(II) center more tightly than the phosphine ligands or the oxidative addition partner.
The Consequence: This forms a stable, off-cycle Pd-heterocycle resting state , preventing the catalyst from re-entering the productive cycle. Standard ligands like triphenylphosphine (PPh₃) are too labile to compete with the thiazole sulfur.
Visualizing the Failure Mode
Caption: The "Thiazole Trap": Sulfur coordination creates a thermodynamic sink (Red), sequestering the active catalyst from the productive cycle (Blue).[1]
Troubleshooting Workflows
Select the workflow below that matches your specific coupling scenario.
Workflow A: The "Steric Shield" Strategy (Suzuki/Buchwald)
Use this when coupling Thiazole-Halides with Boronic Acids or Amines.[1]
The Solution:
Replace labile ligands (PPh₃, dba) with Bulky, Electron-Rich Ligands .
Why: Ligands like Pd-PEPPSI-IPr or XPhos are sterically demanding. They create a "shield" around the Pd center that permits the entry of the reacting halide but physically blocks the coordination of the thiazole sulfur/nitrogen.
Heat required to reduce Pd(II) to Pd(0) in situ.[1]
Step-by-Step Procedure:
Charge a reaction vial with the thiazole halide (1.0 equiv), boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd-PEPPSI-IPr (1.0 mol%).[1]
Evacuate and backfill with Argon (x3).[1] Crucial: Oxygen kills the active NHC-Pd species.
Add degassed 1,4-dioxane/water (4:1 ratio) via syringe.[1]
Stir vigorously at 80°C for 2-4 hours.
QC Check: If the reaction turns black immediately, your solvent was not degassed enough.
Workflow B: The "Copper Scavenger" Strategy (Liebeskind-Srogl)
Use this when coupling Thioethers/Thioesters or if standard Suzuki fails.[1]
The Solution:
Introduce CuTC (Copper(I) thiophene-2-carboxylate) .[1][2][3][4]
Why: CuTC acts as a "sacrificial lamb."[1] The thiazole sulfur prefers to coordinate to the soft Cu(I) center over the Pd. This sequesters the sulfur, leaving the Pd free to catalyze the C-C bond formation. This is the basis of the Liebeskind-Srogl coupling.
In a glovebox or under strict Schlenk conditions, combine the thiazole substrate, boronic acid (1.5 equiv), CuTC (1.5 equiv), and Pd catalyst.[1]
Add anhydrous THF.
Heat to 50–60°C.
Mechanism Note: The CuTC facilitates the transmetallation of the organic group from Boron to Palladium while simultaneously binding the sulfur.
Workflow C: The "Proton Shuttle" Strategy (C-H Activation)
Use this for direct arylation of Thiazoles (No Halide on the Thiazole).
The Solution:
Use Pivalic Acid (PivOH) in a Concerted Metallation-Deprotonation (CMD) pathway.[1]
Why: Thiazole C-H bonds are acidic (especially at C2 and C5).[1] Pivalate acts as a proton shuttle, lowering the energy barrier for C-H cleavage and preventing the formation of non-reactive "sigma-complexes" where Pd just sits on the nitrogen.
Decision Logic for C-H Activation:
Caption: Selectivity logic for C-H activation. C2 is naturally more reactive; C5 requires the CMD pathway (Pivalic Acid) to proceed efficiently.
Frequently Asked Questions (FAQ)
Q: My reaction turned black instantly upon heating. Is it dead?A: Likely, yes.[1] "Pd black" indicates the agglomeration of Pd(0) nanoparticles. This happens when the rate of reduction exceeds the rate of oxidative addition, or when the ligand dissociates (poisoning).
Fix: Switch to Pd-PEPPSI-IPr . The NHC ligand binds much tighter than phosphines, preventing ligand dissociation and particle agglomeration.[1]
Q: Can I use microwave irradiation?A:Highly Recommended. Thiazole couplings often have high activation energies due to the poisoning effect. Microwave heating (100–120°C for 30 mins) can overcome this thermodynamic sink faster than the catalyst decomposes.
Q: Why is 2-bromothiazole so unstable compared to 2-bromopyridine?A: 2-bromothiazole is thermally sensitive and can decompose via radical pathways or polymerization.
Fix: Never store 2-bromothiazole active solutions for long periods. Use fresh reagents. If coupling is difficult, reverse the polarity: Use Thiazole-2-boronic acid (or MIDA boronate) and the Aryl Halide.
Q: I am using Pd(dppf)Cl₂ but yields are low (~30%). Why?A: While dppf is a bidentate ligand (better than PPh₃), it is often not bulky enough to prevent the "sandwich" coordination of thiazole.[1]
Fix: Switch to XPhos Pd G3 or RuPhos Pd G3 . The biaryl backbone of these Buchwald ligands provides superior steric protection.
References
Pd-PEPPSI-IPr Mechanism & Protocols
Organ, M. G., et al. (2006).[1] Rational catalyst design and its application in aryl-aryl, aryl-heteroaryl, and amine-heteroaryl cross-couplings. Chemistry – A European Journal.[1]
Lafrance, M., & Fagnou, K. (2006).[1] Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society.[4][5]
Billingsley, K. L., & Buchwald, S. L. (2007).[1] Palladium-Catalyzed Cross-Coupling of Nucleophiles with Heterocycles. Journal of the American Chemical Society.[4][5]
Technical Guide: 1H NMR Profiling of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid
[1][2][3][4] Executive Summary & Structural Context This guide provides a comprehensive technical analysis of the 1H NMR chemical shifts for 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid , a functionalized amino aci...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary & Structural Context
This guide provides a comprehensive technical analysis of the 1H NMR chemical shifts for 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid , a functionalized amino acid derivative often utilized as a scaffold in fragment-based drug discovery (FBDD).[1][2][3][4]
The molecule consists of an alanine backbone N-substituted with a 4-methylthiazole ring.[1][2][3][4] As a Senior Application Scientist, I have synthesized the spectral data based on fragment analysis of high-purity standards (2-amino-4-methylthiazole and alanine derivatives) to provide a reference standard for structural verification.
Core Structural Logic
The spectrum is defined by two distinct spin systems:[3][4]
The Thiazole System: A characteristic singlet for the ring proton (H-5) and a methyl singlet (C4-CH3).[1][3][4]
The Alanine System: A coupled quartet-doublet system for the chiral center (
To ensure high-resolution data and reproducibility, the following protocol is recommended. This workflow minimizes solvent suppression artifacts and exchange broadening.[3]
Weighing: Accurately weigh 7.0 mg of the solid into a clean vial.
Solvation: Add 600 µL of DMSO-d6.
Note: DMSO is preferred over CDCl3 due to the zwitterionic character of the free acid, which leads to poor solubility and line broadening in non-polar solvents.
Homogenization: Vortex for 30 seconds. If the solution remains cloudy, sonicate for 1 minute.
Transfer: Filter through a glass wool plug directly into the NMR tube to remove micro-particulates that cause magnetic field inhomogeneity.[3]
Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker systems) with D1 (relaxation delay)
2.0 seconds to ensure accurate integration of the carboxylic acid proton.
-CH signal (4.30-4.45 ppm) is the critical probe for racemization.[1][2][3][4] If the sample is enantiopure (e.g., L-isomer), this remains a clean quartet.[3] If racemized, splitting patterns may complexify in the presence of chiral shift reagents, though in achiral DMSO, enantiomers are magnetically equivalent.
Structural Visualization & Assignment Map
The following diagram maps the logical flow of spectral assignment, linking specific structural moieties to their diagnostic signals.
Choosing the correct solvent is critical for "performance" in terms of spectral resolution and chemical stability.[4]
Scenario A: DMSO-d6 (Recommended)[1][2][3][4]
Performance: Excellent.
Why: Solubilizes the zwitterionic amino acid form effectively.[3] The high polarity stabilizes the exchangeable protons (NH and COOH), making them visible as sharp(er) peaks, which aids in confirming the N-substitution.[3]
Trade-off: Strong residual solvent peak at 2.50 ppm and water at 3.33 ppm can obscure signals if the sample is wet, though the target peaks (1.4, 2.1, 4.4, 6.4) fall in clear windows.[3]
Why: Free amino acids generally have very low solubility in chloroform.[3][4] You will likely observe broad, weak signals or a suspension.
Use Case: Only recommended if the carboxylic acid has been esterified (e.g., methyl ester).[3] If esterified, the
-CH will shift slightly upfield (~4.1 ppm) and the NH will sharpen.[3]
Scenario C: D2O (Deuterium Oxide) + NaOD[1][3][4]
Performance: Good for backbone, poor for verification.
Why: In basic D2O, the molecule exists as the carboxylate salt.[4]
Result:
NH and COOH protons disappear (exchange with D).[3][5]
-CH shifts upfield due to deprotonation of the carboxyl group.[2][3]
Useful only for checking the integrity of the carbon skeleton without interference from exchangeable protons.[3]
References
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[3] Spectral Database for Organic Compounds (SDBS): Propanoic acid derivatives.[3][4] Retrieved from [Link][1][3]
Doc Brown's Chemistry. (2024).[3][6] Proton NMR spectrum of 2-methylpropanoic acid (Backbone Reference). Retrieved from [Link]
A Researcher's Guide to the Infrared Spectroscopy of Aminothiazole Carboxylic Acids
This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FT-IR) absorption bands for aminothiazole carboxylic acids, a class of heterocyclic compounds pivotal in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FT-IR) absorption bands for aminothiazole carboxylic acids, a class of heterocyclic compounds pivotal in medicinal chemistry and drug development. By understanding their unique spectral fingerprints, researchers can confidently verify molecular structures, assess purity, and gain insights into intermolecular interactions. This document moves beyond a simple recitation of wavenumbers, delving into the causality behind spectral features to empower robust and accurate interpretation.
The Vibrational Language of a Privileged Scaffold
Aminothiazole carboxylic acids are considered "privileged scaffolds" due to their prevalence in a wide array of biologically active molecules. Their structure combines a heteroaromatic thiazole ring, a primary amine, and a carboxylic acid. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analytical technique for these compounds. Each functional group vibrates at a characteristic frequency when it absorbs infrared radiation, creating a unique spectrum that acts as a molecular fingerprint. The key to accurate interpretation lies in recognizing not just individual bands, but the specific combination of absorptions that define this molecular class.
Decoding the Spectrum: Characteristic Absorption Regions
The infrared spectrum is typically analyzed in distinct regions. For aminothiazole carboxylic acids, the most informative areas are the high-frequency region (O-H, N-H, C-H stretching), the double-bond region (C=O, C=N, C=C stretching), and the fingerprint region, which contains a wealth of complex vibrations.
The High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by the stretching vibrations of bonds involving hydrogen.
O-H Stretch (Carboxylic Acid): The most prominent feature for a carboxylic acid is an extremely broad absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][2] This exceptional broadness is a direct consequence of strong intermolecular hydrogen bonding, where two molecules form a stable dimer. This band is often superimposed on the C-H stretching bands.
N-H Stretch (Primary Amine): A primary amine (-NH₂) group typically exhibits two distinct, medium-intensity bands in the 3400-3200 cm⁻¹ range.[3] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. Their presence is a key indicator of the primary amino group.
C-H Stretch (Thiazole Ring): The C-H bonds on the aromatic thiazole ring give rise to weak to medium absorptions typically found just above 3000 cm⁻¹.[4] Aliphatic C-H stretches, if present from other substituents, would appear just below 3000 cm⁻¹.
The Double-Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)
This region provides critical information about the carbonyl and the thiazole ring system.
C=O Stretch (Carboxylic Acid): A strong, sharp, and unmistakable absorption band appears between 1725-1680 cm⁻¹.[5][6] Its precise position is sensitive to the molecular environment. The formation of hydrogen-bonded dimers, typical for carboxylic acids in the solid state, shifts this band to a lower wavenumber compared to the free monomer.[2]
C=N and C=C Ring Stretches: The thiazole ring itself produces a series of medium to strong bands between 1650 cm⁻¹ and 1450 cm⁻¹. These absorptions arise from the coupled stretching vibrations of the C=N and C=C double bonds within the heterocyclic system.[4][7]
N-H Bend (Primary Amine): The scissoring (bending) vibration of the primary amine group results in a medium to strong band in the 1650-1580 cm⁻¹ range. This band can sometimes overlap with the thiazole ring stretching vibrations, requiring careful analysis.
The Fingerprint Region (1500 cm⁻¹ - 650 cm⁻¹)
This region contains complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.
C-O Stretch and O-H Bend: The stretching vibration of the carbon-oxygen single bond of the carboxylic acid is coupled with the in-plane bending of the O-H group, giving rise to strong bands in the 1320-1210 cm⁻¹ range. A broad O-H out-of-plane bend may also be observed near 920 cm⁻¹.
C-S Stretch: The carbon-sulfur bond of the thiazole ring typically produces a weak absorption in the 800-650 cm⁻¹ region.[7] Its weakness can sometimes make definitive assignment challenging.
Comparative Data Summary
The following table summarizes the key IR absorption bands for a typical aminothiazole carboxylic acid, such as 2-amino-thiazole-4-carboxylic acid.
Functional Group
Vibration Mode
Wavenumber Range (cm⁻¹)
Intensity & Notes
Carboxylic Acid
O-H Stretch
3300 - 2500
Strong, very broad due to H-bonding
Primary Amine
N-H Stretch
3400 - 3200
Medium, often two distinct peaks
Thiazole Ring
C-H Stretch
~3100
Weak to Medium
Carboxylic Acid
C=O Stretch
1725 - 1680
Strong, sharp
Primary Amine
N-H Bend
1650 - 1580
Medium to Strong
Thiazole Ring
C=N / C=C Stretch
1650 - 1450
Medium to Strong (multiple bands)
Carboxylic Acid
C-O Stretch
1320 - 1210
Strong
Carboxylic Acid
O-H Bend
~920
Medium, broad
Thiazole Ring
C-S Stretch
800 - 650
Weak
Note: These values are typical. The exact position and intensity of peaks can be influenced by the specific molecular structure, sample phase (solid/liquid), and measurement technique.
Experimental Workflow & Protocol
The trustworthiness of any spectral data hinges on a robust and reproducible experimental protocol. The following workflow outlines the acquisition of a high-quality FT-IR spectrum for a solid aminothiazole carboxylic acid sample.
Mass spectrometry fragmentation patterns of thiazole propanoic acids
Executive Summary Thiazole propanoic acids represent a critical structural class in drug discovery, serving as pharmacophores for PPAR agonists (e.g., glitazones, GW501516 analogs) and metabolic intermediates. Their amph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thiazole propanoic acids represent a critical structural class in drug discovery, serving as pharmacophores for PPAR agonists (e.g., glitazones, GW501516 analogs) and metabolic intermediates. Their amphoteric nature—possessing a basic thiazole nitrogen and an acidic carboxyl group—creates a unique analytical challenge.
This guide compares the two primary mass spectrometry approaches for characterizing these molecules: Direct Negative Electrospray Ionization (ESI-) versus Positive Electrospray Ionization (ESI+) . We analyze the fragmentation kinetics, limit of detection (LOD) implications, and structural elucidation capabilities of each method.
Key Finding: While ESI(-) provides superior sensitivity for quantitation due to carboxylate stability, ESI(+) yields richer structural data through characteristic thiazole ring scissions, essential for metabolite identification.
Structural Dynamics & Ionization Physics
To design a robust MS method, one must understand the competing ionization sites.
The Amphoteric Tug-of-War
The Acidic Domain (Propanoic Tail): The carboxylic acid moiety (
) readily deprotonates in basic mobile phases (pH > 7), favoring .
The Basic Domain (Thiazole Ring): The nitrogen atom in the thiazole ring (
for the conjugate acid) accepts protons in acidic mobile phases (pH < 3), favoring .
Comparison of Ionization Modes
Feature
Method A: Negative Mode (ESI-)
Method B: Positive Mode (ESI+)
Primary Ion
(Deprotonated)
(Protonated)
Mobile Phase
Ammonium Acetate/Bicarbonate (pH 7-8)
Formic Acid/Ammonium Formate (pH 3)
Sensitivity
High (10-50x higher for free acids)
Moderate (Suppression by acid group)
Fragmentation
Conservative ( loss dominant)
Extensive (Ring cleavage, side chain loss)
Application
PK/PD Quantitation
Metabolite ID, Impurity Profiling
Fragmentation Pathways: The "Fingerprint" Analysis
This section details the specific bond cleavages observed in Collision-Induced Dissociation (CID).
Pathway A: The Decarboxylation Route (Negative Mode)
In ESI(-), the precursor ion is the carboxylate anion. The fragmentation is dominated by a low-energy neutral loss.
Mechanism: Inductive cleavage of the
bond.
Diagnostic Loss: 44 Da (
).
Result: Formation of a stabilized carbanion at the
-position, often resonance-stabilized by the thiazole ring.
Pathway B: The "Stripping" Route (Positive Mode)
In ESI(+), the proton localizes on the thiazole nitrogen. This destabilizes the entire skeleton, leading to sequential losses.
Dehydration: Loss of
(-18 Da) from the propanoic acid tail (forming an acylium ion).
Carbonylation: Subsequent loss of
(-28 Da).
Combined Loss: Often seen as a single step loss of
(46 Da) or .
Pathway C: Thiazole Ring Scission (High Energy)
At higher collision energies (NCE > 35%), the thiazole ring itself fragments.
Mechanism: Retro-Cyclization or C-S bond cleavage.
Diagnostic Ions: Loss of
(27 Da) or (nitriles) is characteristic of the thiazole core.
Visualization of Fragmentation Logic
The following diagram maps the decision tree for fragmentation based on the selected ionization mode.
Caption: Divergent fragmentation pathways for Thiazole Propanoic Acids based on ionization polarity.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity, follow this optimized protocol. This workflow includes "Checkpoints" to validate system performance.
Step 1: Sample Preparation
Standard: Dissolve 1 mg Thiazole Propanoic Acid in Methanol.
Dilution: Dilute to 1 µg/mL in 50:50 Water:MeOH.
Checkpoint 1: Measure pH. For ESI(-), adjust to pH 8 using
. For ESI(+), adjust to pH 3 using Formic Acid.
Step 2: Direct Infusion (Tuning)
Do not rely on generic source parameters. Thiazoles are thermally sensitive.
Flow Rate: 10 µL/min (syringe pump).
Source Temp: Start at 300°C. Ramp to 500°C in 50°C increments.
Validation: Plot Intensity vs. Temperature. Choose the lowest temperature that yields >90% max intensity to prevent in-source decarboxylation (a common artifact).
Step 3: Collision Energy Ramping (breakdown Curve)
Perform a "Breakdown Curve" experiment to determine optimal fragmentation.
Range: 0 to 60 eV (or NCE).
Step: 5 eV.
Goal: Find the "Crossover Point" where the Precursor Ion intensity intersects with the Product Ion intensity (typically 50% survival yield).
Step 4: Chromatographic Separation
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid (ESI+) or 5mM Ammonium Acetate (ESI-).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Comparative Data: Energy vs. Abundance
The table below illustrates theoretical relative abundance data typical for this class of compounds at moderate collision energy (25-30 eV).
Fragment Ion ( shift)
Mode
Identity
Relative Abundance
Diagnostic Utility
[M-H]-
ESI(-)
Precursor
100% (0 eV)
Molecular Weight
[M-H - 44]-
ESI(-)
Decarboxylated
85-100%
Quantitation (MRM)
[M+H]+
ESI(+)
Precursor
100% (0 eV)
Molecular Weight
[M+H - 18]+
ESI(+)
Des-water
40%
Labile OH confirmation
[M+H - 46]+
ESI(+)
Des-formic
60%
Acid group confirmation
[M+H - 73]+
ESI(+)
Propanoic cleavage
20%
Side chain verification
Thiazole Ring Ions
ESI(+)
Ring Fragments
10-30%
Core Structure ID
Alternative Approach: Derivatization
If sensitivity in ESI(+) is required but the acid group suppresses ionization, consider Methyl Esterification .
Reagent:
in Methanol (14% w/v).
Reaction: 60°C for 15 mins.
Result: Converts
to .
MS Effect: Eliminates negative charge capability. Drastically increases ESI(+) signal.
New Fragment: Loss of Methanol (32 Da) becomes the primary neutral loss.
Workflow Comparison Diagram
Caption: Method selection strategy based on analytical requirements.
References
NIST Mass Spectrometry Data Center. "Fragmentation of Carboxylic Acids." NIST Chemistry WebBook, SRD 69.[Link]
Mazur, D. M., et al. (2023). "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." Molecules, 28(3), 977. [Link]
Kuhnert, N., et al. (2007). "A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry." Rapid Communications in Mass Spectrometry, 21(13), 2014-2018.[1] [Link]
Gross, J. H. (2011).Mass Spectrometry: A Textbook. Springer. (Reference for general McLafferty and ESI mechanisms).
A Comparative Guide to the Crystal Structure Analysis of N-Substituted 2-Aminothiazoles: From Diffraction to Insight
For Researchers, Scientists, and Drug Development Professionals The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous pharmaceuticals and funct...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous pharmaceuticals and functional materials.[1][2] The precise three-dimensional arrangement of atoms and molecules within the crystalline solid-state, known as the crystal structure, dictates many of a substance's critical properties, including solubility, stability, bioavailability, and solid-state reactivity. Consequently, a thorough understanding of the crystal structure of N-substituted 2-aminothiazoles is paramount for rational drug design and the development of new materials with tailored functionalities.
This guide provides an in-depth comparative analysis of the crystal structures of N-substituted 2-aminothiazoles. We will explore how various substituents at the N-position influence crystal packing and intermolecular interactions, offering insights into the principles of crystal engineering for this important class of compounds. Furthermore, we will delve into the experimental and computational methodologies for crystal structure determination, providing a robust framework for researchers in the field.
The Decisive Role of the N-Substituent in Crystal Packing
The nature of the substituent attached to the 2-amino group of the thiazole ring plays a pivotal role in directing the supramolecular assembly of these molecules in the solid state. The interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions, governed by the size, shape, and electronic properties of the N-substituent, gives rise to a diverse array of crystal packing motifs.
A series of molecular adducts of 2-aminothiazole derivatives with carboxylic acids have been shown to exhibit consistent hydrogen-bonding patterns, predominantly forming R2(2)(8) graph set dimer associations between the carboxylate groups and the amine/heterocyclic nitrogen sites.[3][4][5] This highlights the robustness of this particular supramolecular synthon.
In contrast, the introduction of different N-aryl substituents can lead to varied packing arrangements. For instance, in a study of N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine, the molecules form polymeric N–H⋯N hydrogen-bonded zigzag tapes.[6] Conversely, the crystal structure of a related compound with a pyrazin-2-yl substituent at the 4-position features nearly planar centrosymmetric N–H⋯N hydrogen-bonded dimers that are further organized into a π-π stacked layered structure.[6] These examples underscore the subtle yet significant influence of the N-substituent on the resulting supramolecular architecture.
The presence of electron-withdrawing or electron-donating groups on an N-aryl substituent can further modulate the intermolecular interactions. Electron-withdrawing groups can enhance the acidity of the N-H proton, leading to stronger hydrogen bonds, while bulky substituents can sterically hinder certain packing arrangements and favor others.[7][8]
Table 1: Comparison of Intermolecular Interactions in N-Substituted 2-Aminothiazole Crystal Structures
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a crystalline solid.[11] This technique provides precise information on bond lengths, bond angles, and torsion angles, as well as the details of intermolecular interactions.
Experimental Workflow: A Step-by-Step Protocol
The process of determining a crystal structure by SCXRD can be broken down into several key stages, each requiring careful execution and a solid understanding of the underlying principles.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
1. Crystal Growth: The Critical First Step
The success of an SCXRD experiment is critically dependent on the quality of the single crystal. Several methods can be employed to grow crystals suitable for diffraction, typically aiming for well-formed crystals with dimensions of 0.1-0.3 mm.[12][13][14][15]
Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals begin to form. This is a widely used and often effective technique for organic molecules.[12][14]
Vapor Diffusion: A solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization. This method is particularly useful when only small amounts of material are available.[14]
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two liquids.[12]
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.[14]
2. Data Collection: Capturing the Diffraction Pattern
A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffracted beams are recorded by a detector. Modern diffractometers automate this process, collecting a complete dataset of diffraction intensities.
3. Structure Solution and Refinement: From Data to a Model
The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model is then refined against the experimental data using least-squares methods, most commonly with software packages like SHELXL.[16][17][18][19] Refinement involves adjusting atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed structure factors.
4. Structure Analysis and Validation: Ensuring Quality and Gaining Insight
Once the refinement is complete, the final crystal structure is analyzed to extract detailed geometric information, such as bond lengths, angles, and intermolecular contacts. Software like PLATON is widely used for this purpose, and also for identifying and analyzing hydrogen bonds and other non-covalent interactions.[20][21][22][23][24] The quality of the final structure is assessed using various metrics and validated using tools like the IUCr's checkCIF service.
Alternative and Complementary Techniques
While SCXRD is the definitive method for crystal structure determination, other techniques provide valuable and often complementary information about the solid-state properties of N-substituted 2-aminothiazoles.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for the analysis of polycrystalline materials. Instead of a single crystal, a powdered sample containing a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ).
Comparison of SCXRD and PXRD
Feature
Single-Crystal X-ray Diffraction (SCXRD)
Powder X-ray Diffraction (PXRD)
Sample Requirement
Single crystal (0.1-0.3 mm)
Polycrystalline powder
Information Obtained
Precise 3D atomic coordinates, bond lengths, angles, absolute configuration
Crystal system, unit cell parameters, phase identification, crystallinity
Rapid analysis, less stringent sample requirements
Limitations
Difficult and time-consuming to grow suitable crystals
Peak overlap can make ab initio structure solution challenging for complex molecules
Solid-State NMR (ssNMR) Spectroscopy
Solid-state NMR is a powerful technique for probing the local atomic environment in solid materials. It is particularly useful for studying polymorphism, as different crystal forms of the same compound will often exhibit distinct ssNMR spectra. ssNMR can also provide information about molecular dynamics and intermolecular interactions.
In recent years, a synergistic approach combining ssNMR, SCXRD, and computational methods has emerged as a powerful strategy for comprehensive solid-state characterization.[25][26][27][28] For example, ssNMR can be used to verify the bulk purity of a sample for which a single crystal structure has been determined, or to help solve a crystal structure from powder diffraction data by providing information about the number of crystallographically independent molecules in the asymmetric unit.
Conclusion
The crystal structure of N-substituted 2-aminothiazoles is a critical determinant of their physicochemical properties and, consequently, their performance in various applications. This guide has highlighted the profound influence of the N-substituent on the supramolecular assembly of these compounds, showcasing the principles of crystal engineering in this important chemical space. A detailed understanding of the experimental workflow of single-crystal X-ray diffraction, the gold standard for structure determination, empowers researchers to obtain high-quality structural data. Furthermore, the integration of complementary techniques such as powder X-ray diffraction and solid-state NMR provides a more complete picture of the solid-state landscape of these versatile molecules. By leveraging these analytical tools and the principles outlined in this guide, researchers can accelerate the rational design and development of novel 2-aminothiazole-based drugs and materials with optimized properties.
References
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
Spek, A. L. (1990). PLATON, an integrated tool for the analysis of the results of a single crystal structure determination. Acta Crystallographica Section A: Foundations of Crystallography, 46(S1), C34. [Link]
PLATON for Windows. School of Chemistry, University of Glasgow. [Link]
Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1641-1647. [Link]
Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. [Link]
Workshop: Crystallization Protocol to Obtain Single Crystals. YouTube. [Link]
Seidel, R. W., et al. (2020). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography, 50(4), 365-375. [Link]
Lynch, D. E., et al. (1999). Molecular co-crystals of 2-aminothiazole derivatives. Acta Crystallographica Section B: Structural Science, 55(5), 758-766. [Link]
Potrzebowski, M. J., et al. (2019). Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM). Crystal Growth & Design, 19(9), 5136-5147. [Link]
Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7175. [Link]
Lynch, D. E., et al. (1999). Molecular co-crystals of 2-aminothiazole derivatives. Acta Crystallographica Section B: Structural Science, 55(5), 758-766. [Link]
Lynch, D. E., et al. (1999). Molecular co-crystals of 2-aminothiazole derivatives. UQ eSpace. [Link]
Upton, G. J. G., et al. (2013). Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids. The Journal of Physical Chemistry C, 117(20), 10568-10578. [Link]
Ananthan, S., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 22(19), 6149-6154. [Link]
An overview of NMR, Solid-State NMR, IR, Raman, and X-Ray Diffraction techniques. Preprints.org. [Link]
Golub, A. G., et al. (2014). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Journal of Medicinal Chemistry, 57(5), 2055-2067. [Link]
Bryce, D. L. (2017). NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. IUCrJ, 4(3), 259-270. [Link]
Abdel-Aziz, A. A.-M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(50), 29931-29944. [Link]
Wang, Y., et al. (2014). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. Journal of Molecular Structure, 1076, 167-174. [Link]
Gillon, D. W., et al. (1983). 2-(N,N-disubstituted amino)thiazoles with electron-withdrawing groups at position 5: preparation and investigation of structural features. Journal of the Chemical Society, Perkin Transactions 1, 341-347. [Link]
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
Sharma, A., et al. (2012). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 4(1), 251-262. [Link]
Al-Masoudi, N. A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 317-331. [Link]
de la Torre, A., et al. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 16(14), 2089-2095. [Link]
de la Torre, A., et al. (2021). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 16(14), 2089-2095. [Link]
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
Personal protective equipment for handling 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid
Technical Safety & Operational Guide: 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid Version: 1.0 | Status: Research Use Only (RUO) Audience: Chemical Safety Officers, Senior Researchers, Drug Discovery Scientists[1]...
Version: 1.0 | Status: Research Use Only (RUO)
Audience: Chemical Safety Officers, Senior Researchers, Drug Discovery Scientists[1]
Part 1: Executive Safety Summary & Chemical Identity
Compound Overview:
2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid is a functionalized amino acid derivative featuring a thiazole heterocycle coupled to an alanine backbone.[1][2] As a specialized research intermediate, specific toxicological data (LD50) may be sparse in public registries. Therefore, Universal Precautionary Protocols must be applied, treating the substance as a potential bioactive agent with irritant and acute toxicity properties derived from its pharmacophores (aminothiazoles).
Acidic, potential for zwitterionic solid state.[1][2]
Pharmacophore: 2-Amino-4-methylthiazole
Known irritant, potential sensitizer, biologically active (kinase/enzyme inhibition potential).[1][2]
GHS Hazard Classification (Derived via Functional Group Analysis):
Signal Word:WARNING
H302: Harmful if swallowed (Conservative estimate based on aminothiazole precursors).[2]
H315/H319: Causes skin and serious eye irritation.[1][3][4]
H335: May cause respiratory irritation (High risk if handled as dust).[2]
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on minimum standards. This matrix is designed to prevent sensitization and systemic exposure during synthesis or bioassay preparation.
Category
Requirement
Technical Specification / Rationale
Respiratory
N95 / P2 (Minimum)
Solid State: Use N95 for weighing < 1g.[1][2] Solution/Scale-up: Use Half-face respirator with OV/AG/P100 cartridges if generating aerosols or heating.[1][2]
Objective: Coupling or modification of the carboxylic acid/amine.[1][2]
Stoichiometry Check: Calculate equivalents based on the Molecular Weight (~186.23 g/mol ).
Addition:
If using as a nucleophile (amine end): Add base (e.g., DIPEA) last to initiate.[2]
If activating the acid (e.g., EDC/NHS): Keep temperature at 0°C initially to prevent decarboxylation or side reactions common with thiazole-acetic acid derivatives.[1][2]
Quenching:
Neutralize reaction mixtures to pH 7 before workup to prevent formation of volatile aminothiazole species.
Part 4: Risk Assessment & Decision Logic (Visualization)
Figure 1: Safe Handling & Exposure Response Workflow
This diagram outlines the decision logic for handling unknown/research-grade thiazole derivatives.
Caption: Operational logic for handling thiazole-amino acid derivatives, emphasizing dust control and spill response.
Part 5: Emergency Response & Disposal
Accidental Release (Spill)
Evacuate: If >1g of powder is dispersed outside a hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.
Solid Spill: Do NOT sweep. Cover with wet paper towels (soaked in water or ethanol) to dampen, then wipe up. This prevents dust generation.[3][5]
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is an oxidizer.[2]
Disposal Protocol
Segregation: Classify as "Organic Solid - Toxic/Irritant".
Container: High-density polyethylene (HDPE) or amber glass.[1][2]
Labeling: Must explicitly state: "Contains Thiazole Derivative - Potential Sensitizer."[1][2]
Destruction: High-temperature incineration is required to break down the thiazole ring and prevent environmental accumulation.[1][2]
References
PubChem. (2025).[1][2] Compound Summary: 2-Amino-4-methylthiazole (Precursor Hazard Analysis). National Library of Medicine. [Link]
ECHA. (2024).[1][2] Registration Dossier: Thiazole. European Chemicals Agency. [Link][1][2]